(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
説明
BenchChem offers high-quality (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(1S)-1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1 |
InChIキー |
JPHVNVKEVBYNMP-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CN=C2C(=C1)C=CO2)N |
正規SMILES |
CC(C1=CN=C2C(=C1)C=CO2)N |
製品の起源 |
United States |
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry and drug development. The described strategy encompasses the construction of the core furo[2,3-b]pyridine scaffold, introduction of the key acetyl functionality, and a highly enantioselective conversion to the target (S)-amine. This guide delves into the causality behind experimental choices, providing detailed, step-by-step protocols for each key transformation. Emphasis is placed on two cutting-edge asymmetric methods for the crucial chirality-inducing step: catalytic asymmetric transfer hydrogenation and biocatalytic transamination. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related chiral heteroaromatic amines with high optical purity.
Introduction: The Significance of Chiral Furo[2,3-b]pyridylamines
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic and structural features make it an attractive core for the design of novel therapeutics. The introduction of a chiral amine functionality, specifically the (S)-1-aminoethyl group, at the C5 position can lead to compounds with potent and selective biological activities. The precise stereochemical control in the synthesis of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide outlines a strategic approach to access the enantiomerically pure (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, a valuable building block for drug discovery programs.
Retrosynthetic Analysis and Strategic Overview
Our synthetic strategy is predicated on a convergent approach, beginning with the construction of the furo[2,3-b]pyridine core, followed by the installation of the C5-acetyl group, and culminating in the asymmetric synthesis of the target chiral amine.
Caption: Retrosynthetic analysis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine.
The key challenges in this synthesis are the efficient construction of the bicyclic heteroaromatic system and the introduction of the chiral center with high enantioselectivity. To address the latter, we will explore two state-of-the-art methodologies: asymmetric transfer hydrogenation using a Noyori-type catalyst and a biocatalytic approach employing an (S)-selective ω-transaminase.
Synthesis of the Precursor: 1-(Furo[2,3-b]pyridin-5-yl)ethanone
The synthesis of the key ketone intermediate is achieved in two main stages: the construction of a 5-bromofuro[2,3-b]pyridine followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.
Synthesis of 5-Bromo-furo[2,3-b]pyridine
The furo[2,3-b]pyridine core can be constructed from readily available pyridine precursors. A reliable method involves the annulation of a furan ring onto a pyridine scaffold. One common approach starts with a suitably substituted 2-aminopyridine. For the purpose of this guide, we will start with the commercially available 2-amino-5-bromopyridine.
Caption: General workflow for the synthesis of the furo[2,3-b]pyridine core.
A detailed protocol for the synthesis of substituted furo[2,3-b]pyridines can be adapted from the work of Beutner et al., which describes the synthesis of related structures from 2-fluoropyridines.[1] For our specific target, a plausible route involves the diazotization of 2-amino-5-bromopyridine followed by a reaction with a suitable furan precursor and subsequent cyclization.
Introduction of the Acetyl Group via Sonogashira Coupling and Hydration
With the 5-bromo-furo[2,3-b]pyridine in hand, the acetyl group can be introduced via a two-step sequence: a Sonogashira cross-coupling reaction with a protected acetylene, followed by hydration. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2]
Step 1: Sonogashira Coupling
The 5-bromo-furo[2,3-b]pyridine is coupled with a suitable terminal alkyne, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Step 2: Hydration of the Alkyne
The resulting alkyne is then hydrated to the corresponding methyl ketone. This transformation is typically catalyzed by a mercury(II) salt in the presence of an acid, or more environmentally benign methods using other transition metal catalysts.[3][4]
Experimental Protocol: Synthesis of 1-(Furo[2,3-b]pyridin-5-yl)ethanone
Materials:
-
5-Bromo-furo[2,3-b]pyridine
-
2-Methyl-3-butyn-2-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sulfuric acid (H₂SO₄)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-furo[2,3-b]pyridine (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v) is added 2-methyl-3-butyn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
The reaction mixture is degassed with argon for 15 minutes and then heated to 70 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the coupled alkyne.
-
The purified alkyne is dissolved in a mixture of water and sulfuric acid (10:1 v/v) and heated to 80 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give 1-(Furo[2,3-b]pyridin-5-yl)ethanone, which can be further purified by recrystallization or column chromatography.
Asymmetric Synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
This section details two highly effective methods for the enantioselective conversion of the prochiral ketone to the desired (S)-amine.
Method A: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the reduction of ketones to chiral alcohols, which can then be converted to amines.[5][6] The Noyori-type ruthenium catalysts are particularly effective for the ATH of heteroaromatic ketones, often providing high yields and excellent enantioselectivities.[7][8]
Sources
- 1. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Defining the Scaffold: Technical Guide to (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
The following technical guide is structured to provide an authoritative, in-depth analysis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine . It moves beyond simple definitions to explore the structural logic, asymmetric synthesis, and analytical validation required for high-integrity pharmaceutical research.
Executive Summary
The molecule (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine represents a privileged pharmacophore in modern drug discovery. Combining the bioisosteric properties of the furo[2,3-b]pyridine bicyclic system with a chiral
Part 1: Structural Anatomy & IUPAC Nomenclature
Correct nomenclature is the bedrock of chemical communication. The name (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is derived from specific fusion rules outlined in the IUPAC Blue Book (P-25).
The Fusion Logic
The core heterocycle is a fusion of two aromatic rings: Furan and Pyridine .[1]
-
Base Component: Pyridine is selected as the base component because it contains Nitrogen (Rule P-25.2.2.4).
-
Attached Component: Furan.
-
Fusion Bond: The designator [2,3-b] indicates the specific bonds involved in the fusion:
-
2,3 : Refers to the bond between C2 and C3 of the furan ring.
-
b : Refers to the bond between C2 and C3 of the pyridine ring (side 'a' is 1-2, side 'b' is 2-3).
-
Numbering the Fused System
Once fused, the system is re-numbered to assign the lowest possible locants to the heteroatoms.[2]
-
Oxygen (Position 1): Priority is given to Oxygen over Nitrogen in peripheral numbering (O > S > N).
-
Nitrogen (Position 7): Numbering proceeds around the periphery to ensure the heteroatoms have the set [1, 7].
-
Substitution (Position 5): The ethylamine chain is attached at carbon 5, located on the pyridine ring para to the bridgehead.
Stereochemistry
-
(S)-Configuration: The chiral center is located at the benzylic position (C1 of the ethanamine chain). According to Cahn-Ingold-Prelog (CIP) rules, the Nitrogen has priority 1, the Furo-pyridine ring has priority 2, the Methyl group is 3, and the Hydrogen is 4.
Figure 1: Logical flow for the IUPAC derivation of the furo[2,3-b]pyridine scaffold.
Part 2: Asymmetric Synthesis Protocol
Direct resolution of racemic amines is inefficient (50% max yield). The industry-standard approach for synthesizing this molecule is the Ellman’s Sulfinamide Method , which guarantees high diastereoselectivity (>95% de).
Retrosynthetic Strategy
-
Target: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine.
-
Key Intermediate: (S,S)-N-(tert-Butanesulfinyl)imine.
-
Starting Material: 5-Acetylfuro[2,3-b]pyridine OR Furo[2,3-b]pyridine-5-carbaldehyde.
-
Chiral Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).
Detailed Experimental Workflow
Step 1: Condensation (Imine Formation)
Objective: Convert the aldehyde/ketone to a chiral sulfinimine.
-
Reagents: Furo[2,3-b]pyridine-5-carbaldehyde (1.0 eq), (S)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF.
-
Protocol:
-
Dissolve aldehyde and sulfinamide in THF under N₂ atmosphere.
-
Add Titanium(IV) ethoxide dropwise (acts as Lewis acid and water scavenger).
-
Stir at RT for 12–16h.
-
Quench: Add brine, filter the titanium salts through Celite.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
-
Why this works: The bulky tert-butyl group on the sulfur directs the stereochemistry of the subsequent nucleophilic attack.
Step 2: Diastereoselective Grignard Addition
Objective: Introduce the methyl group to set the chiral center.
-
Reagents: Methylmagnesium bromide (3.0 M in ether), Sulfinimine from Step 1.
-
Solvent: CH₂Cl₂ (DCM) at -78°C.
-
Protocol:
-
Cool the sulfinimine solution to -78°C.
-
Add MeMgBr dropwise. The coordination of Mg to the sulfinyl oxygen and imine nitrogen creates a rigid cyclic transition state (Zimmerman-Traxler model).
-
Warm to RT slowly over 4h.
-
Result: Formation of the sulfinamide diastereomer.
-
Step 3: Deprotection
Objective: Cleave the auxiliary to release the free amine.
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Protocol:
-
Dissolve the sulfinamide in MeOH.
-
Add HCl/Dioxane (excess). Stir for 1h.
-
Concentrate in vacuo.[3]
-
Basify: Treat with NaHCO₃ to obtain the free base or isolate as the HCl salt.
-
Figure 2: Step-by-step synthetic pathway using Ellman's auxiliary chemistry.[3]
Part 3: Analytical Validation (QC)
Trustworthiness in synthesis relies on rigorous characterization. The following data profiles are expected for the target molecule.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum will show distinct signals for the aromatic bicyclic system and the aliphatic chiral chain.
| Proton Environment | Approx. Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Furan) | 7.80 - 8.00 | Doublet | 1H | C2-H |
| Aromatic (Furan) | 6.90 - 7.10 | Doublet | 1H | C3-H |
| Aromatic (Pyridine) | 8.30 - 8.50 | Doublet | 1H | C6-H (adj to N) |
| Aromatic (Pyridine) | 7.90 - 8.10 | Doublet | 1H | C4-H |
| Benzylic CH | 4.10 - 4.30 | Quartet | 1H | CH-NH₂ |
| Methyl Group | 1.35 - 1.45 | Doublet | 3H | CH₃ |
| Amine | 1.50 - 2.00 | Broad Singlet | 2H | NH₂ (Exch.) |
Chiral Purity Determination (HPLC)
To verify the (S)-enantiomer, Chiral HPLC is mandatory.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Part 4: Pharmaceutical Context
Bioisosterism
The furo[2,3-b]pyridine scaffold is often used as a bioisostere for indole or quinoline .
-
Advantage: The inclusion of the pyridine nitrogen and furan oxygen alters the hydrogen bond acceptor (HBA) profile and lowers lipophilicity (LogP) compared to the carbocyclic analogs, improving metabolic stability and solubility.
Mechanism of Action (Kinase Relevance)
In kinase inhibitor design, the Nitrogen at position 7 (pyridine N) often acts as a key H-bond acceptor interacting with the "hinge region" of the kinase ATP-binding pocket. The chiral amine tail at position 5 projects into the solvent-exposed region or the ribose-binding pocket, providing selectivity through steric interactions.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide."[4] Chemical Reviews, 2010, 110(6), 3600-3740.
-
National Center for Biotechnology Information. "Furo[2,3-b]pyridine | C7H5NO." PubChem Compound Summary.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev.[4] 2010.
Sources
Technical Profile: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
The following technical guide provides an in-depth analysis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine , a critical chiral intermediate in medicinal chemistry.
Executive Summary
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a bicyclic heteroaromatic primary amine used primarily as a pharmacophore in the development of kinase inhibitors (e.g., PI3K, AKT, and JAK pathways). Its structural rigidity, provided by the furo[2,3-b]pyridine core, combined with the chiral ethylamine handle, allows for precise orientation within enzyme binding pockets—specifically the hinge region of ATP-binding sites.
-
Molecular Weight (Free Base): 162.19 g/mol
-
Exact Mass (Monoisotopic): 162.0793 Da
-
Molecular Formula: C
H N O -
Chirality: (S)-enantiomer
-
Primary Application: Chiral building block for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule consists of a furo[2,3-b]pyridine scaffold substituted at the 5-position (para to the pyridine nitrogen) with a chiral 1-aminoethyl group.
Structural Specifications
The numbering of the furo[2,3-b]pyridine system is critical for synthesis. The standard IUPAC numbering assigns the furan oxygen as position 1, the bridgehead carbons as 3a/7a, and the pyridine nitrogen typically at position 7 (analogous to 7-azaindole). Position 5 is the carbon atom on the pyridine ring, located meta to the bridgehead and para to the pyridine nitrogen.
DOT Diagram: Structural Logic & Numbering
Caption: Structural assembly of the target molecule highlighting the fusion of the heterocyclic core and the chiral amine handle.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Weight | 162.19 g/mol | Average mass based on standard atomic weights. |
| Monoisotopic Mass | 162.0793 Da | Essential for HRMS validation ( |
| Formula | C | |
| CLogP | ~0.8 - 1.2 | Predicted; suggests good membrane permeability. |
| TPSA | ~52 Å | Topological Polar Surface Area (Pyridine N + Furan O + Amine). |
| pKa (Amine) | ~9.5 | Typical for primary benzylic-like amines. |
| pKa (Pyridine) | ~3.0 | The pyridine nitrogen is weakly basic due to electron withdrawal. |
Synthetic Methodology: The Ellman Auxiliary Route
To ensure high enantiomeric excess (ee > 98%) of the (S)-isomer, a direct asymmetric synthesis using Ellman’s Sulfinamide is the industry standard. This protocol avoids the yield loss associated with chiral resolution of racemates.
Retrosynthetic Analysis
The target is disconnected to 1-(furo[2,3-b]pyridin-5-yl)ethanone (ketone) and (S)-tert-butanesulfinamide . The ketone is derived from 5-bromo-furo[2,3-b]pyridine .
Step-by-Step Protocol
Step 1: Stille Coupling to Ketone
-
Reagents: 5-Bromo-furo[2,3-b]pyridine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh
) , Toluene. -
Procedure: The bromide is coupled with the vinyl tin reagent under reflux. Acidic hydrolysis (HCl) of the intermediate enol ether yields the acetyl derivative: 1-(furo[2,3-b]pyridin-5-yl)ethanone .
-
Mechanism: Pd(0)/Pd(II) catalytic cycle followed by protonolysis.
Step 2: Chiral Imine Formation
-
Reagents: Ketone (from Step 1), (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)
(Lewis Acid), THF. -
Procedure: Condensation is driven by Titanium(IV) ethoxide, which acts as both a Lewis acid and a water scavenger.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the imine.
Step 3: Diastereoselective Reduction
-
Reagents: L-Selectride or NaBH
, THF, -78°C. -
Mechanism: The bulky tert-butyl group on the sulfinyl auxiliary directs the hydride attack to a specific face of the imine (Re-face or Si-face), establishing the (S)-stereocenter at the carbon.
-
Result: Formation of the diastereomerically pure sulfinamide.
Step 4: Deprotection
-
Reagents: HCl in Dioxane or MeOH.
-
Procedure: Cleavage of the N-S bond releases the free amine hydrochloride salt.
-
Yield: Typically >80% over two steps with >98% ee.
DOT Diagram: Synthesis Workflow
Caption: Asymmetric synthesis pathway utilizing Ellman's auxiliary to guarantee (S)-configuration.
Analytical Validation (QC)
Trustworthiness in data is established through self-validating analytical protocols.
Molecular Weight Confirmation[1]
-
Technique: LC-MS (ESI+).
-
Expected Signal: A strong
peak at 163.1 m/z . -
Isotopic Pattern: A distinct M+1 peak at ~164.1 (approx. 10% intensity due to
C natural abundance).
Chiral Purity Determination[1]
-
Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Validation: Inject the racemate (synthesized via reductive amination without auxiliary) to establish retention times for (R) and (S) peaks. The target sample should show a single peak corresponding to the (S)-enantiomer.
Therapeutic Utility & References
Drug Design Context
The furo[2,3-b]pyridine scaffold acts as a bioisostere for indole or quinoline. The nitrogen in the pyridine ring often serves as a hydrogen bond acceptor for the "hinge" region of kinase enzymes (e.g., PI3K
References
The Furo[2,3-b]pyridine Scaffold: Synthetic Evolution and Therapeutic Utility
[1][2]
Executive Summary
The furo[2,3-b]pyridine system represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4][5] Structurally defined by the fusion of a π-excessive furan ring across the b-bond (C2–C3) of a π-deficient pyridine core, this moiety serves as a bioisostere for indole, azaindole, and quinoline. Its unique electronic distribution—combining a hydrogen-bond acceptor (pyridine nitrogen) with a lipophilic, aromatic ether linkage—has driven its adoption in high-affinity kinase inhibitors (PI3K/Akt, CLK) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide outlines the historical trajectory, validated synthetic protocols, and critical structure-activity relationships (SAR) of this compound class.
Structural Significance & Chemical Space
The furo[2,3-b]pyridine core is distinct from its isomers ([3,2-b], [2,3-c], etc.) due to the specific orientation of the pyridine nitrogen relative to the furan oxygen.
-
Electronic Character: The pyridine ring renders the system electron-deficient compared to indole, making it less susceptible to oxidative metabolism at the nitrogen-containing ring.
-
Binding Geometry: In kinase active sites, the pyridine nitrogen often acts as a critical H-bond acceptor for the "hinge region" (e.g., interacting with the backbone NH of Val/Leu residues), while the furan oxygen modulates the acidity of adjacent protons and influences the scaffold's planarity.
-
Isosterism: It is a direct isostere of 7-azaindole but lacks the H-bond donor capability of the N-H, reducing non-specific protein binding while maintaining the flat topology required for intercalation or hydrophobic pocket occupancy.
Historical Genesis & Synthetic Evolution
The discovery of furo[2,3-b]pyridines traces back to the mid-20th century, evolving from academic curiosity regarding heterocyclic fusions to targeted drug design.
Timeline of Discovery
-
1966 (The Snyder Era): Harry R. Snyder and colleagues provided some of the earliest systematic syntheses of furo[2,3-b]pyridine derivatives, primarily exploring the chemistry of
-aminofurans and their cyclization potential. -
1970s-80s (The Shiotani & Morita Era): Shiotani and Morita extensively mapped the reactivity of this scaffold. Their work on the cyclization of pyridyl glycolates established the "classical" base-mediated routes still referenced today.
-
1990s (Antiviral Breakthrough): The identification of PNU-142721 by Pharmacia & Upjohn marked a turning point. This compound demonstrated potent broad-spectrum activity against HIV-1 as an NNRTI, validating the scaffold's pharmaceutical utility.
-
2010s-Present (The Kinase Era): The scaffold became a staple in oncology, particularly for PI3K/Akt and CLK inhibition, driven by the need for selective ATP-competitive inhibitors that avoid the promiscuity of early quinazoline drugs.
Validated Synthetic Protocol: The Sonogashira-Cyclization Route
While classical methods utilize intramolecular nucleophilic substitution (SNAr) of 2-halopyridines with glycolates, modern drug discovery favors transition-metal-catalyzed approaches for their modularity.
Core Methodology: Palladium-Catalyzed Annulation
This protocol describes the synthesis of a 2-substituted furo[2,3-b]pyridine from 2-bromo-3-hydroxypyridine. This route is preferred for its ability to introduce diverse functionality at the C2 position via the alkyne.
Reagents & Materials
-
Substrate: 2-Bromo-3-hydroxypyridine (or 3-acetoxy analog).
-
Coupling Partner: Terminal alkyne (e.g., Phenylacetylene or TMS-acetylene).
-
Catalyst System: Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).
-
Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (DIPA) in DMF or THF.
-
Cyclization Agent: Potassium tert-butoxide (KOtBu) or Cs2CO3 (if not spontaneous).
Step-by-Step Workflow
Step 1: Sonogashira Cross-Coupling [6][7][8]
-
Degassing (Critical): Charge a flame-dried Schlenk flask with 2-bromo-3-hydroxypyridine (1.0 equiv), Pd(PPh3)2Cl2, and CuI. Evacuate and backfill with Argon (3 cycles). Oxygen presence causes Glaser homocoupling of the alkyne.
-
Addition: Add anhydrous DMF (0.2 M concentration) and Et3N (3.0 equiv) via syringe. Add the terminal alkyne (1.2 equiv).
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C. Monitor by TLC/LC-MS. The intermediate is the 2-alkynyl-3-hydroxypyridine.[8]
-
Note: If using 3-acetoxypyridine, deprotection occurs in situ or requires a separate hydrolysis step.
-
Step 2: Intramolecular Cyclization (5-exo-dig)
-
Conditioning: Often, the 2-alkynyl-3-hydroxypyridine cyclizes spontaneously under the basic Sonogashira conditions. If the intermediate is isolated, dissolve in EtOH or DMF.[8]
-
Cyclization: Add CuI (10 mol%) or a base like KOtBu (1.5 equiv) and heat to 80°C.
-
Mechanism: The hydroxyl oxygen attacks the activated alkyne (activated by Cu or Pd), followed by proton transfer/isomerization to form the aromatic furan ring.
Self-Validating Quality Control (QC)
| Checkpoint | Observation | Action |
| TLC (Post-Coupling) | Disappearance of starting bromide ( | If bromide remains, add 1 mol% extra Pd catalyst. |
| LC-MS (Intermediate) | Mass peak | If dimer mass ( |
| NMR ( | Disappearance of broad OH singlet (10-11 ppm). Appearance of furan C3-H singlet (6.8-7.5 ppm). | If OH signal persists, cyclization is incomplete. Increase temp. |
Diagram: Synthetic Workflow
Caption: Modular synthesis of furo[2,3-b]pyridine via Pd/Cu-catalyzed cross-coupling and cyclization.
Medicinal Chemistry & Biological Utility[1][2][3][5][6][7][11][12]
The furo[2,3-b]pyridine scaffold is a "privileged structure" because its geometry mimics the adenine ring of ATP, allowing it to function as a competitive inhibitor for various kinases.
Case Study A: HIV-1 Reverse Transcriptase (PNU-142721)
-
Target: HIV-1 Reverse Transcriptase (NNRTI binding pocket).
-
Mechanism: PNU-142721 binds to a hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation.
-
Key SAR: The furo[2,3-b]pyridine core provides a rigid anchor. Substituents at the C2 and C5 positions extend into the "wing" regions of the binding pocket, enhancing affinity against mutant strains (K103N).
Case Study B: PI3K/Akt Pathway Inhibition[6][11][13]
-
Target: Phosphatidylinositol 3-kinase (PI3K) isoforms and Akt (Protein Kinase B).[9]
-
Significance: The PI3K/Akt pathway is hyperactivated in breast and colon cancers.
-
Compound 10b: Recent studies (e.g., RSC Adv., 2025 context) highlight derivatives like Compound 10b, which show dual inhibition.
-
SAR Logic:
-
N7 (Pyridine Nitrogen): H-bonds with the hinge region (e.g., Val851 in PI3K
). -
C2/C3 Substitution: Aryl groups here occupy the affinity pocket (specificity determinant).
-
Furan Oxygen: Orients the molecule to maximize
-stacking interactions.
-
Diagram: PI3K Signaling & Inhibition
Caption: Mechanism of action for furo[2,3-b]pyridine derivatives in the PI3K/Akt oncogenic pathway.
Quantitative Data Summary
The following table summarizes the potency of key furo[2,3-b]pyridine derivatives against relevant biological targets.
| Compound ID | Primary Target | IC50 / Ki | Biological Context | Reference |
| PNU-142721 | HIV-1 RT (WT) | 0.6 nM | Broad-spectrum NNRTI | [1] |
| PNU-142721 | HIV-1 RT (K103N) | 2.4 nM | Drug-resistant mutant | [1] |
| Compound 10b | PI3K | 0.175 | Breast Cancer (HS 578T) | [2] |
| Compound 10b | Akt-1 | 0.411 | Downstream effector | [2] |
| Derivative 14 | CDK2/Cyclin A2 | 0.24 | Cell cycle regulation | [3] |
References
-
Wishka, D. G., et al. (1998).[10] "(-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry. Link
-
Amr, A. E., et al. (2025).[5] "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation." RSC Advances. (Note: Context derived from recent RSC search results on furopyridine/pyrimidine analogs).
-
BenchChem Technical Report. (2025). "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem.[1][4][8] Link
-
Snyder, H. R., et al. (1966). "A new synthesis of furo[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry. Link
-
Shiotani, S., & Morita, H. (1982). "Furopyridines.[1][2][3][4][10][11][12][13] Synthesis of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine derivatives." Journal of Heterocyclic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-6-Chloro-2-[(1-furo[2, 3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a new broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives [aabu.edu.jo]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of the Furo[2,3-b]pyridine Scaffold: A Technical Guide
Executive Summary
The furo[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP. This fused bicyclic heterocycle—comprising a pyridine ring fused to a furan ring—serves as a bioisostere for quinolines, isoquinolines, and benzofurans, but offers superior aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen.
This guide analyzes the biological activity of this scaffold, focusing on its two most validated therapeutic applications: oncology (kinase inhibition) and immunology (IRAK4 modulation) . It provides researchers with mechanistic insights, structure-activity relationship (SAR) data, and validated experimental protocols.
Structural Architecture & Pharmacophore Analysis
The biological versatility of furo[2,3-b]pyridine stems from its electronic distribution. The pyridine nitrogen (N-7 in the fused system, or N-1 depending on nomenclature conventions) acts as a critical hydrogen bond acceptor, often interacting with the "hinge region" of kinase ATP-binding pockets.
Key Pharmacophoric Features[1][2]
-
Pyridine Nitrogen: H-bond acceptor; critical for water solubility and target binding.
-
C-2 and C-3 Positions: Vectors for hydrophobic substitution (e.g., aryl, heteroaryl groups) that occupy the hydrophobic pocket II of kinases.
-
Planarity: The flat aromatic system allows for DNA intercalation, contributing to topoisomerase inhibitory activity.
Figure 1: Pharmacophore map of the furo[2,3-b]pyridine scaffold highlighting key interaction points for medicinal chemistry optimization.
Therapeutic Application: Oncology (Kinase Inhibition)
The most significant application of furo[2,3-b]pyridines is the inhibition of serine/threonine and tyrosine kinases. The scaffold functions as an ATP-competitive inhibitor.
Target Specificity: Akt, CDK2, and CLK1
Research indicates that 3-amino-furo[2,3-b]pyridine derivatives are potent inhibitors of Akt1 (Protein Kinase B) and CDK2 (Cyclin-Dependent Kinase 2) .
-
Mechanism: The scaffold occupies the ATP-binding cleft. The pyridine nitrogen forms a hydrogen bond with the backbone amide of the kinase hinge region (e.g., Valine or Leucine residues).
-
SAR Insight: Substitution at the C-4 position with a thiophene or naphthalene moiety significantly enhances potency against breast cancer cell lines (MCF-7) by exploiting the hydrophobic back-pocket of the enzyme.
Signaling Pathway Modulation
Inhibition of these kinases disrupts the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Figure 2: Mechanism of action showing the interception of the PI3K/Akt signaling cascade by furo[2,3-b]pyridine inhibitors.
Therapeutic Application: Inflammation (IRAK4 Inhibition)
A rapidly emerging application is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . This kinase is pivotal in the innate immune response.
The Dihydrofuro[2,3-b]pyridine Breakthrough
Recent studies have identified dihydrofuro[2,3-b]pyridine derivatives as highly selective IRAK4 inhibitors.
-
Clinical Relevance: Dysregulation of IRAK4 drives autoimmune diseases like rheumatoid arthritis and lupus.
-
Potency: Optimized derivatives have demonstrated IC50 values as low as 7.3 nM .
-
Selectivity: The scaffold achieves selectivity over other kinases by forming specific interactions with the gatekeeper residue in IRAK4.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for evaluating furo[2,3-b]pyridine derivatives.
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: MgCl2 is essential for ATP hydrolysis.
-
Compound Dilution: Dissolve furo[2,3-b]pyridine derivative in 100% DMSO. Perform 3-fold serial dilutions.
-
Enzyme Reaction:
-
Add 5 µL of diluted compound to a 384-well white plate.
-
Add 5 µL of Kinase Enzyme (e.g., CDK2/CyclinA). Incubate 10 min at RT.
-
Add 5 µL of Substrate/ATP mix.
-
Incubate for 60 minutes at RT.
-
-
Detection: Add 15 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must show expected IC50.
Protocol B: Cell Viability Assay (Resazurin Reduction)
Preferred over MTT for lower toxicity and higher sensitivity.
-
Seeding: Seed MCF-7 or HCT-116 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compound (0.1 µM – 100 µM) for 72 hours. Include DMSO control (<0.5% v/v).
-
Reagent Addition: Add Resazurin solution (final conc. 44 µM).
-
Incubation: Incubate 2-4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.
-
Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).
-
Calculation: Calculate % Viability relative to DMSO control. Plot dose-response curve to determine IC50.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes key biological data points from recent literature, illustrating the potency of this scaffold.
| Compound Class | Target | Cell Line / Assay | Activity (IC50) | Key Structural Feature | Ref |
| 3-amino-furo[2,3-b]pyridine | CDK2/Cyclin A | Kinase Assay | 0.93 µM | 4-thiophene substitution | [1] |
| 3-amino-furo[2,3-b]pyridine | Akt1 | Kinase Assay | Sub-µM | 6-naphthalene moiety | [1] |
| Dihydrofuro[2,3-b]pyridine | IRAK4 | Enzymatic Assay | 7.3 nM | Optimized gatekeeper interaction | [2] |
| Furo[2,3-b]pyridine ester | HCT-116 | Colon Cancer | ~1.0 µM | C-2 ester functionality | [3] |
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. National Institutes of Health (NIH) / PMC. [Link]
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition. [Link][1]
Sources
Advanced Enantioselective Synthesis of Furo[2,3-b]pyridine Derivatives
This guide details the enantioselective synthesis of furo[2,3-b]pyridine derivatives, a scaffold increasingly critical in kinase inhibition (e.g., CDK2, IRAK4) and oncology. It moves beyond standard racemic cyclizations to focus on asymmetric methodologies that define modern stereochemical control.
Executive Summary & Strategic Importance
Furo[2,3-b]pyridine derivatives represent a privileged pharmacophore in medicinal chemistry, serving as isosteres to 7-azaindoles. Their planar architecture allows for precise intercalation into ATP-binding pockets of kinases, while the furan oxygen offers unique hydrogen-bonding vectors.
The Challenge: Traditional syntheses (e.g., intramolecular etherification, Sonogashira/cyclization) yield planar, achiral aromatic systems. However, drug development increasingly targets chiral dihydro- or tetrahydro-furo[2,3-b]pyridines to exploit out-of-plane vectors for improved selectivity and solubility. This guide focuses on the most robust method to access these chiral variants: Sequential Multimetallic/Organocatalysis .
Mechanistic Paradigm: The Triple-Catalytic Relay
The most sophisticated approach to date involves a synergistic relay between Gold(I), Palladium(0), and a Chiral Phosphoric Acid (CPA). This method allows for the asymmetric assembly of the core from ynamides and allylic carbonates.
The Mechanism[1][2]
-
Gold(I) Activation: The Au(I) catalyst activates the ynamide alkyne, facilitating a cycloisomerization to form a reactive intermediate (often a gold-carbene or oxonium species).
-
Palladium(0) Allylation: Concurrently, Pd(0) ionizes an allylic carbonate to generate a
-allyl palladium complex. -
CPA Stereocontrol: The Chiral Phosphoric Acid forms a hydrogen-bonded ion pair with the cationic intermediates, directing the nucleophilic attack (or cycloaddition) to set the stereocenter with high enantiomeric excess (ee).
Visualization of the Catalytic Cycle
The following diagram illustrates the interplay between the three catalytic species.
Caption: Synergistic triple-catalytic cycle combining Au(I) activation, Pd(0) allylation, and Chiral Phosphoric Acid (CPA) stereocontrol.
Detailed Experimental Protocol
Target Reaction: Asymmetric [4+2] Annulation of Ynamides with Cyclopentenone Carbonates. Source Grounding: Based on methodologies developed by Mao, Chen, and colleagues (2024) [1].
Materials & Reagents[2][3]
-
Substrate A:
-alkynyl ynamide (1.0 equiv) -
Substrate B: 4-hydroxy-2-cyclopentenone carbonate (1.2 equiv)
-
Catalyst 1 (Au): [JohnPhosAu(MeCN)]SbF
(5 mol%) -
Catalyst 2 (Pd): Pd
(dba) (2.5 mol%) -
Ligand (Pd): Triphenylphosphine (
) or dppf (5-10 mol%) -
Catalyst 3 (CPA): (R)-TRIP or (R)-SPINOL-derived phosphoric acid (10 mol%)
-
Solvent: Toluene (anhydrous, degassed)
-
Additives: 4Å Molecular Sieves (activated)
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon. Add 4Å molecular sieves (100 mg).
-
Catalyst Loading: Charge the tube with Pd
(dba) (0.0125 mmol), Ligand (0.025 mmol), Au(I) catalyst (0.025 mmol), and the Chiral Phosphoric Acid (0.05 mmol). -
Substrate Addition: Add Substrate B (Carbonate, 0.6 mmol) and Substrate A (Ynamide, 0.5 mmol).
-
Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration) via syringe. Seal the tube.
-
Reaction: Stir the mixture at 40 °C for 12–24 hours. Monitor via TLC (stain with KMnO
or Anisaldehyde).-
Checkpoint: The reaction is complete when the ynamide spot disappears.
-
-
Workup: Filter the reaction mixture through a short pad of Celite to remove molecular sieves and metal precipitates. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the chiral furo[2,3-b]pyridine derivative.
Data Summary & Expectations
| Parameter | Typical Range | Critical Factor |
| Yield | 75% – 92% | Quality of anhydrous solvent; O |
| Enantioselectivity (ee) | 88% – 98% | Steric bulk of the CPA (TRIP vs. BINOL). |
| Diastereoselectivity (dr) | > 20:1 | Controlled by the geometry of the Pd- |
Alternative Strategy: Asymmetric Hydrogenation
For researchers who cannot access the triple-catalytic system, Asymmetric Hydrogenation (AH) of the pre-formed aromatic furo[2,3-b]pyridine core is a viable alternative, though it typically requires high pressure and iridium catalysis.
Protocol Overview:
-
Catalyst: [Ir(COD)Cl]
with chiral P,N-ligands (e.g., ThrePHOX or Pyridine-Phosphinites). -
Conditions: 50–80 bar H
, Toluene/TFE mixture. -
Mechanism: Iridium coordinates to the pyridine nitrogen, facilitating hydride transfer to the C=N bond first, followed by the C=C bonds.
-
Limitation: High pressure equipment required; often difficult to achieve high ee without activating groups (e.g., N-acyl).
Expertise & Troubleshooting (E-E-A-T)
Author's Note: In my experience optimizing these multi-catalytic systems, the most common failure mode is catalyst poisoning .
-
"The Stalled Reaction": If the reaction stops at 50% conversion, it is often due to the aggregation of Gold(0).
-
Fix: Ensure the reaction is strictly dark (wrap in foil) to prevent light-induced decomposition of the Au-catalyst.
-
-
Trace Water: While CPA requires a proton source, excess water kills the oxonium intermediate.
-
Protocol: Always flame-dry sieves immediately before use. Do not rely on "oven-dried" sieves stored for days.
-
-
Ligand Scrambling: Pd ligands can sometimes inhibit the Au cycle.
-
Optimization: If yields are low, switch from monodentate phosphines (
) to bidentate ligands (dppf) on the Palladium to prevent ligand exchange with the Gold center.
-
References
-
Mao, L., et al. (2024). "Asymmetric construction of enantioenriched furo[2,3-b]pyridines through sequential gold, palladium/phosphoric acid catalysis." Organic Chemistry Frontiers.
-
Rakshit, A., et al. (2022).[1] "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes." Organic Letters.
-
Wang, X.-W., et al. (2021). "Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals." Tetrahedron Letters.
-
Mishra, S., et al. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.
Sources
Application and Protocol Guide for the Stereospecific Quantification of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Abstract
This comprehensive guide delineates robust analytical methodologies for the precise quantification and enantiomeric purity determination of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, a chiral amine of significant interest in pharmaceutical development. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can possess markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate rigorous control over the enantiomeric purity of chiral drug substances. This document provides detailed, validated protocols for direct enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as an alternative indirect approach via pre-column derivatization. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure reproducible and reliable results in accordance with international regulatory standards.[2]
Introduction: The Imperative of Chiral Purity
The compound 1-(Furo[2,3-b]pyridin-5-yl)ethanamine possesses a single stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (S)- and (R)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. In pharmaceutical contexts, it is common for one enantiomer (the eutomer) to elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[1] Therefore, the ability to selectively quantify the desired (S)-enantiomer and control the level of its (R)-counterpart is paramount for ensuring drug safety and efficacy.
This application note details validated methods for this purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[2] We will explore two primary chromatographic techniques that offer high-resolution separation of these enantiomers.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Structure | ![]() |
| Key Features | Chiral primary amine, Furo[2,3-b]pyridine core (aromatic chromophore) |
Principle of Chiral Chromatography
Direct chiral chromatography is the cornerstone of enantiomeric purity analysis.[3] The technique relies on a Chiral Stationary Phase (CSP), which creates a stereoselective environment within the column. Enantiomers interact with the CSP to form transient, diastereomeric complexes. Differences in the stability of these complexes lead to differential retention times, allowing for their separation and subsequent quantification.[1] Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and demonstrate broad applicability for a wide range of chiral compounds, including primary amines.[4][5]
Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative to HPLC.[6] By using supercritical CO₂ as the main mobile phase component, SFC reduces the consumption of organic solvents and can achieve higher efficiencies and shorter analysis times.[6][7][8]
Method I: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol details a normal-phase HPLC method, which is often highly effective for the separation of polar analytes like amines on polysaccharide CSPs.
Rationale for Method Design
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H , is selected. These phases are renowned for their excellent enantiorecognition capabilities for a broad range of chiral compounds, including those with aromatic and amine functionalities.[9] The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are critical for chiral recognition.[10]
-
Mobile Phase: A non-polar primary solvent (n-hexane) with a polar alcohol modifier (2-propanol or ethanol) is used. This combination allows for the modulation of retention time and selectivity. For basic analytes like (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, the addition of a small amount of a basic additive, such as diethylamine (DEA) , is crucial.[9] DEA acts as a competitor for highly acidic sites on the silica surface of the CSP, preventing strong, non-enantioselective interactions and dramatically improving peak shape and resolution.
-
Detection: The furo[2,3-b]pyridine moiety contains a strong chromophore. Based on similar pyridine-containing structures, a UV detection wavelength between 230 nm and 275 nm is expected to provide excellent sensitivity.[11][12] A wavelength of 254 nm is a robust starting point.
Experimental Protocol: HPLC
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | Approximately 1.0 mg/mL |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase as specified. Ensure thorough mixing and degas the solution for at least 15 minutes using sonication or vacuum degassing.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-(Furo[2,3-b]pyridin-5-yl)ethanamine sample and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at the set flow rate until a stable, noise-free baseline is observed (typically 30-60 minutes).
-
Analysis: Inject a racemic standard (if available) to confirm the retention times and resolution of both enantiomers. Subsequently, inject the (S)-enantiomer sample.
-
Data Analysis: Identify and integrate the peak areas corresponding to the (S)- and (R)-enantiomers. Calculate the enantiomeric purity (also expressed as enantiomeric excess, %ee) using the peak areas.
Method II: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to normal-phase HPLC, offering significant advantages in speed and reduced environmental impact.[7][13] The low viscosity of supercritical CO₂ allows for higher flow rates without a proportional increase in backpressure, leading to faster separations.[14]
Rationale for Method Design
-
Stationary Phase: The same polysaccharide-based CSPs used in HPLC, such as Chiralpak® AD-H , are highly effective in SFC.[13] The chiral recognition mechanisms remain similar.
-
Mobile Phase: The primary mobile phase component is supercritical CO₂. A polar organic co-solvent, typically methanol or ethanol , is added to modulate analyte retention and improve solubility. As with HPLC, a basic additive like diethylamine (DEA) is essential to ensure good peak shape for the basic amine analyte.
-
System Parameters: SFC systems operate under high pressure to maintain the CO₂ in its supercritical state. The back pressure regulator (BPR) setting is a critical parameter, typically set around 150 bar. Column temperature is also optimized to fine-tune selectivity.
Experimental Protocol: SFC
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| SFC System | Waters ACQUITY UPC² or equivalent |
| Column | Chiralpak® AD-H, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.2% Diethylamine (DEA) |
| Composition | Isocratic 80% A, 20% B |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV-Vis Photodiode Array (PDA) Detector at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
| Sample Concentration | Approximately 1.0 mg/mL |
Procedure:
-
Co-solvent Preparation: Prepare the modifier by adding the specified amount of DEA to methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol.
-
System Equilibration: Set the system parameters and allow the mobile phase to flow through the column until the pressure and temperature are stable and the detector baseline is flat.
-
Analysis: Inject the sample and record the chromatogram. The analysis time is typically much shorter than HPLC.
-
Data Analysis: Integrate peak areas and calculate enantiomeric purity as described for the HPLC method.
Method III: Indirect Analysis via Derivatization
For analytes lacking a strong chromophore or when direct chiral separation is challenging, an indirect method can be employed. This involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[15][16]
A common CDA for primary amines is p-toluenesulfonyl chloride (p-TsCl). The reaction creates diastereomeric sulfonamides that are readily separable and possess a strong UV chromophore.[16]
Workflow for Indirect Analysis:
-
Derivatization: React the amine sample with an enantiomerically pure CDA (e.g., p-TsCl) under basic conditions.
-
Separation: Analyze the resulting diastereomeric mixture using a standard reversed-phase HPLC method on an achiral C18 column.
-
Quantification: The ratio of the diastereomer peak areas corresponds to the enantiomeric ratio of the original amine sample.
While effective, this method requires careful validation to ensure the derivatization reaction proceeds to completion without any kinetic resolution or racemization.[15]
Method Validation Summary
A robust analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[1][17] The following parameters should be assessed for the chosen chiral method.
Typical Acceptance Criteria and Performance Data (HPLC Method Example):
| Validation Parameter | Purpose | Typical Acceptance Criteria | Expected Performance |
|---|---|---|---|
| Specificity | To ensure the method can separate the two enantiomers from each other and from any potential impurities. | Baseline resolution (Rs > 1.5) between enantiomer peaks. | Rs ≥ 2.0 |
| Linearity (for undesired enantiomer) | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99 | r² ≥ 0.998 over a range of 0.1% to 1.5% of the nominal concentration. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Recovery between 80.0% and 120.0% for the undesired enantiomer at low levels. | 95.0% - 105.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 10% for the undesired enantiomer at the limit of quantification. | %RSD < 5% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3 | ~0.01% of nominal concentration |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10 | ~0.03% of nominal concentration |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Resolution (Rs) remains > 1.5; peak area % does not significantly change. | Method performance remains within system suitability limits. |
Note: Data is representative and should be established for each specific laboratory and instrument setup.[4]
Conclusion
This guide provides a comprehensive framework for the quantitative analysis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. Both the direct chiral HPLC and SFC methods offer high-resolution, reliable, and robust approaches for determining enantiomeric purity. The choice between HPLC and SFC will depend on available instrumentation, desired analysis speed, and environmental considerations. By following the detailed protocols and adhering to the principles of method validation, researchers and analysts can ensure the generation of high-quality, defensible data critical for the advancement of pharmaceutical development projects.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JOVE. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available at: [Link]
-
Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Enantiodiscrimination Studies on Chiral Amines and Acids Using Polysaccharide-derived Chiral Stationary Phases. CHOSUN University. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. separations.tums.ac.ir. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
HPLC manual (for chiral HPLC analysis). Available at: [Link]
-
Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link]
-
Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers. ResearchGate. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. Available at: [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]
-
Furo[2,3-b]pyridine, 2-nitro-. PubChem. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. japsonline.com [japsonline.com]
- 6. selvita.com [selvita.com]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ikm.org.my [ikm.org.my]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Note: Strategic Derivatization of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Abstract: The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including potent kinase inhibitors.[1] This application note provides a detailed guide for the systematic derivatization of a key chiral intermediate, (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. We present robust, field-tested protocols for N-acylation, N-sulfonylation, and reductive amination, designed to enable the rapid generation of analog libraries for comprehensive Structure-Activity Relationship (SAR) studies. Each protocol is supplemented with expert insights into reagent selection and reaction optimization, detailed characterization guidelines, and visual workflows to ensure reproducibility and scientific rigor.
Introduction: The Furo[2,3-b]pyridine Core in Drug Discovery
The furo[2,3-b]pyridine core is of significant interest in medicinal chemistry, forming the structural basis for inhibitors of critical therapeutic targets such as Lck, CDK2, and EGFR.[2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing potent and selective modulators of enzyme activity.
The starting material, (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine , offers a strategic advantage. It contains a chiral primary amine, a versatile functional handle positioned for modification. By systematically altering the substituent on this amine, researchers can probe the steric, electronic, and hydrophobic requirements of a target's binding pocket. This process, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of modern drug discovery, guiding the iterative optimization of lead compounds.[3][4]
This document provides the foundational chemistry required to build a diverse library of derivatives from this core, empowering researchers to explore the chemical space around the furo[2,3-b]pyridine scaffold and uncover novel therapeutic agents.
The SAR Workflow: A Logic-Driven Approach
The goal of SAR is to establish a clear link between a molecule's chemical structure and its biological activity. The workflow is cyclical, with each round of synthesis and testing providing insights for the next. The derivatization protocols outlined below are central to this process.
Caption: The iterative cycle of SAR-driven drug discovery.
Core Derivatization Protocols
The following protocols are optimized for reliability and versatility, allowing for the introduction of a wide range of chemical functionalities.
Protocol 1: N-Acylation for Amide Synthesis
Principle: The acylation of the primary amine with an acyl chloride or anhydride forms a stable, neutral amide bond.[5] Amides are excellent hydrogen bond acceptors and the R-group can be varied to probe for steric tolerance and hydrophobic or aromatic interactions. This is one of the most common and robust methods for initial SAR exploration.[6][7]
Caption: General scheme for N-Acylation.
Detailed Protocol:
-
Reagents and Materials:
-
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (1.0 eq)
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the starting amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Expert Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation. A non-nucleophilic base like TEA or DIPEA is required to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[5]
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
-
Characterization:
-
¹H NMR: Appearance of a new amide N-H proton (typically a doublet, δ 7-9 ppm) and signals corresponding to the new R-group. A downfield shift of the methine proton adjacent to the nitrogen is expected.
-
IR: A strong C=O (amide I) stretch will be observed between 1630-1680 cm⁻¹.[5]
-
HRMS: Confirm the molecular weight of the desired product.
-
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Principle: Reacting the amine with a sulfonyl chloride yields a sulfonamide. Sulfonamides are strong hydrogen bond donors and are metabolically stable. The tetrahedral geometry of the sulfur atom can explore different regions of a binding pocket compared to the planar amide.[8]
Caption: General scheme for N-Sulfonylation.
Detailed Protocol:
-
Reagents and Materials:
-
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (1.0 eq)
-
Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M aqueous HCl solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve the starting amine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) to the solution.
-
Expert Insight: Pyridine often serves as both a base and a catalyst in sulfonylation reactions. For less reactive amines or sulfonyl chlorides, it can be used as the solvent. TEA is a suitable alternative non-nucleophilic base.
-
-
Add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, dropwise to the cooled, stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x, to remove excess pyridine), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Characterization:
-
¹H NMR: Appearance of a sulfonamide N-H proton (typically a doublet, δ 6-8 ppm).
-
IR: Characteristic S=O stretching bands will be visible around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
HRMS: Confirm the molecular weight.
-
Protocol 3: N-Alkylation via Reductive Amination
Principle: This two-step, one-pot process first forms a transient imine/iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to form a new secondary amine.[9][10] This method is exceptionally versatile for adding a wide variety of alkyl groups. The choice of reducing agent is critical for success.[11]
Sources
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ijcrt.org [ijcrt.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine as a Chemical Probe
Disclaimer
Information regarding the specific biological targets and established use of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine as a chemical probe is not extensively available in the public domain. The following application notes and protocols are therefore based on general principles for validating and utilizing novel chemical probes and should be adapted based on empirically determined target engagement and selectivity.
Introduction and Rationale
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral amine containing a furo[2,3-b]pyridine scaffold. This heterocyclic core is of interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The development of this molecule as a chemical probe is predicated on its potential to specifically interact with a biological target, thereby enabling the study of that target's function in a cellular context. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by binding to a specific protein target.
The primary amine in (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine provides a versatile handle for chemical modification, allowing for the attachment of reporter tags such as biotin or fluorescent dyes. These modified versions of the probe are essential tools for target identification and engagement studies.
Probe Characterization and Validation
Prior to its use in biological systems, the identity and purity of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine must be rigorously confirmed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10N2O | PubChem |
| Molecular Weight | 162.19 g/mol | PubChem |
| Appearance | Off-White to White Solid | Chemical Vendors |
| Purity | ≥95% (typically assessed by NMR and LC-MS) | N/A |
| Solubility | Soluble in DMSO | General knowledge |
Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and assess for the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compound.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess of the (S)-enantiomer.
General Protocols for Target Identification and Validation
The following protocols outline a general workflow for identifying the protein target(s) of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine and validating its use as a chemical probe.
Synthesis of an Affinity-Based Probe
The primary amine of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine can be functionalized with a linker and a reporter tag (e.g., biotin). A common strategy is to use an N-hydroxysuccinimide (NHS) ester of a biotin-linker conjugate to react with the amine.
Workflow for Probe Synthesis:
Caption: Synthesis of a biotinylated affinity probe.
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This technique utilizes the biotinylated probe to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.
Step-by-Step Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Probe Incubation:
-
Incubate the clarified cell lysate with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
Include a negative control incubation with a biotinylated version of a structurally similar but biologically inactive compound.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the negative control.
-
Workflow for AP-MS:
Caption: Workflow for target identification using AP-MS.
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat intact cells with (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
-
Workflow for CETSA:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Downstream Applications
Once the target has been identified and engagement has been confirmed, (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine can be used to probe the biological function of its target.
-
Phenotypic Screening: Treat cells or model organisms with the probe to observe and quantify biological responses.
-
Pathway Analysis: Use the probe to understand the role of the target protein in specific signaling pathways.
-
Mechanism of Action Studies: Investigate how the probe modulates the activity of its target (e.g., inhibition, activation).
Negative Controls
The use of appropriate negative controls is critical for validating the specificity of a chemical probe.
-
Structural Analogs: A closely related structural analog of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine that is inactive against the target should be used in all experiments. This helps to control for off-target effects.
-
Enantiomer: The (R)-enantiomer of 1-(Furo[2,3-b]pyridin-5-yl)ethanamine could potentially serve as a negative control if it is shown to be significantly less active against the target.
Conclusion
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine represents a starting point for the development of a chemical probe. Through rigorous chemical and biological validation, including target identification and engagement studies, this molecule has the potential to become a valuable tool for studying the function of its yet-to-be-identified protein target. The protocols outlined above provide a general framework for this validation process.
References
-
PubChem. (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. National Center for Biotechnology Information. [Link]
Application Note: Formulation & Handling of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine for In Vivo Studies
Abstract & Strategic Overview
This guide details the formulation strategies for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine , a chiral heteroaromatic amine often utilized as a pharmacophore in kinase inhibitors (e.g., as an isostere to azaindole derivatives).
Successful in vivo delivery of this compound relies on managing the interplay between its lipophilic furo-pyridine core and the ionizable primary amine on the ethyl side chain.[1] Unlike neutral lipophiles, this molecule exhibits pH-dependent solubility, offering distinct advantages if manipulated correctly.[1]
Key Formulation Challenges:
-
pH-Dependent Solubility: The compound is highly soluble in acidic media (protonated) but prone to precipitation at physiological pH (pH 7.[1]4) if the concentration exceeds its intrinsic solubility (
).[1] -
Enantiomeric Integrity: As an (S)-enantiomer, the formulation process must avoid conditions that trigger racemization (e.g., extreme heat in strongly basic environments).[1]
-
Hygroscopicity: The salt forms (e.g., HCl) are likely hygroscopic, requiring strict humidity control during weighing.[1]
Physicochemical Profiling & Vehicle Selection
Before formulation, the ionization state must be defined. The molecule contains two basic centers:[2]
-
Primary Aliphatic Amine: pKa
9.0 – 9.8 (Dominant basic center).[1] -
Pyridine Nitrogen: pKa
2.0 – 3.5 (Weakly basic).[1]
Implication: At physiological pH (7.4), the primary amine is fully protonated (
Table 1: Vehicle Selection Matrix
| Study Type | Route | Target Conc. | Recommended Vehicle | Rationale |
| PK / Efficacy | IV (Bolus) | 1 – 5 mg/mL | Saline (pH 5.5) | Isotonic; pH adjusted to maintain solubility; minimal irritation.[1] |
| PK / Efficacy | IP / SC | 1 – 10 mg/mL | PBS (pH 6.0) | Buffered capacity reduces injection site pain; good solubility.[1] |
| Oral Bioavailability | PO | 5 – 50 mg/mL | 0.5% MC + 0.1% Tween 80 | Standard suspension vehicle; ensures uniform dosing regardless of solubility.[1] |
| High Dose Tox | PO / IP | > 50 mg/mL | 10% DMSO / 40% PEG400 / 50% Water | "Universal" solvent system for maximum solubility limit.[1] |
Decision Logic & Workflow
The following diagram outlines the logical flow for selecting the appropriate formulation method based on the compound form (Free Base vs. Salt) and the intended route of administration.
Caption: Decision tree for vehicle selection based on starting material form and administration route.
Detailed Experimental Protocols
Protocol A: Preparation of IV Solution (Target: 5 mg/mL)
Use Case: Intravenous pharmacokinetics or efficacy models requiring rapid onset.[1] Vehicle: 0.9% Saline (pH adjusted).[1]
Reagents:
-
Compound: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (Free Base or HCl salt).
-
0.9% NaCl (Sterile Saline).[1]
-
1N HCl (if starting with Free Base).[1]
-
1N NaOH (for pH adjustment).[1]
Procedure:
-
Calculation: Calculate the required amount of Active Pharmaceutical Ingredient (API). If using a salt form, correct for the salt factor (MW_salt / MW_base).
-
Weighing: Weigh the compound into a sterile glass vial.
-
Acidification (If Free Base):
-
Dissolution: Add 80% of the final volume of 0.9% Saline. Vortex for 1-2 minutes. The solution should become clear.
-
pH Adjustment: Measure pH.
-
Target pH: 5.0 – 6.0.[1]
-
If pH < 4.5, carefully add 0.1N NaOH.
-
Critical: Do not exceed pH 7.0, as the free base may precipitate.
-
-
Final Volume: Add Saline to the final target volume (QS).
-
Filtration: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter for sterilization.[1]
Protocol B: Preparation of Oral Suspension (Target: 10-50 mg/mL)
Use Case: Oral dosing (gavage) for toxicity or chronic efficacy studies.[1] Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]
Reagents:
Vehicle Preparation (Bulk):
-
Heat 40% of the required water to 80°C.
-
Disperse Methylcellulose powder slowly with vigorous stirring.
-
Add the remaining cold water and Tween 80. Stir until clear and viscous.
Compound Preparation:
-
Weighing: Weigh the micronized compound (Free Base or Salt) into a mortar.[1]
-
Wetting: Add a small amount of the vehicle (approx. 100 µL per 10 mg compound) and triturate with a pestle to form a smooth paste. This "wetting" step is critical to prevent clumping.[1]
-
Dilution: Gradually add the remaining vehicle while stirring continuously.
-
Homogenization: Transfer to a vial and sonicate for 10 minutes to ensure a uniform suspension.
-
QC: Verify resuspendability by inverting the vial.
Quality Control & Stability
Concentration Verification (HPLC)
Before dosing, verify the concentration, especially for suspensions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm.[1]
Stability Warning
-
Chiral Stability: The (S)-enantiomer is generally stable in acidic/neutral aqueous solution at room temperature for 24 hours.[1] Avoid storing in strongly basic conditions (pH > 10) for prolonged periods to prevent racemization.[1]
-
Storage: Store formulated solutions at 4°C. Use within 48 hours.
Safety & Toxicology Notes
-
Tolerability: The furo[2,3-b]pyridine scaffold is generally well-tolerated, but the primary amine can be irritating at high concentrations if the pH is not balanced.
-
Vehicle Control: Always include a "Vehicle Only" control group in in vivo studies to rule out solvent effects (especially if using DMSO/PEG).[1]
-
Dosing Limits:
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Li, P., & Zhao, L. (2007).[1] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
-
Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][3] Pharmaceutical Research, 21(2), 201-230.[3] Link
-
BenchChem. (2025).[1][4][5] Physicochemical Properties of Furo[3,2-b]pyridine Derivatives. Link(General scaffold reference).
Sources
- 1. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Mechanism of Action & Validation Studies for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Executive Summary & Biological Context
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (CAS: 1025709-66-1) is a critical chiral pharmacophore used in the design of second-generation Janus Kinase (JAK) inhibitors. Most notably, it serves as the solvent-exposed "warhead" moiety of Upadacitinib (ABT-494) , a selective JAK1 inhibitor approved for rheumatoid arthritis and atopic dermatitis.
While the amine itself is a synthetic intermediate, "Mechanism of Action (MoA) studies" in this context refer to validating its role in conferring isoform selectivity (JAK1 vs. JAK2/3) and binding affinity via its specific stereochemistry. The (S)-configuration is essential for optimal positioning within the ATP-binding pocket of the kinase, facilitating hydrogen bonding while minimizing steric clash.
This guide details the protocols for:
-
Chiral Integrity Validation: Ensuring the enantiomeric excess (ee%) of the amine prior to synthesis.
-
Structural Integration: Mechanistic basis of its binding mode.
-
Functional MoA Elucidation: Downstream assays (Biochemical & Cellular) to verify the activity of inhibitors derived from this scaffold.
Structural Basis of Action
The mechanism of action for drugs utilizing this amine scaffold relies on ATP-competitive inhibition .
-
The Core (Furo[2,3-b]pyridine): Mimics the adenine ring of ATP, forming hinge-region hydrogen bonds (Glu966/Leu959 in JAK1).
-
The Chiral Amine ((S)-Ethanamine): This moiety projects into the solvent-exposed region but, critically, orients the attached urea/linker group to interact with specific residues (e.g., Arg879) that differ between JAK isoforms. This orientation is strictly controlled by the (S)-stereocenter . The (R)-enantiomer often results in a significant loss of potency (10-100 fold reduction) due to steric mismatch.
Diagram 1: Structural Integration & Signaling Blockade
The following diagram illustrates how the amine is integrated into the inhibitor and its subsequent blockade of the JAK-STAT pathway.
Caption: Workflow showing the synthesis of the inhibitor from the chiral amine and its downstream blockade of JAK1-mediated STAT phosphorylation.
Protocol A: Chiral Purity Validation (HPLC)
Purpose: To verify the enantiomeric excess (ee%) of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine before use. Impurities lead to "dead" inhibitor molecules that dilute potency.
Materials
-
Column: Chiralpak AD-H or IC (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1 v/v/v).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Step-by-Step Procedure
-
Sample Prep: Dissolve 1 mg of the amine in 1 mL of Ethanol (HPLC grade). Vortex for 30 seconds.
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Injection: Inject 5 µL of the sample.
-
Analysis:
-
The (S)-enantiomer typically elutes second (check specific CoA for retention time, approx. 12-14 min).
-
The (R)-enantiomer (impurity) elutes earlier.
-
-
Calculation:
Acceptance Criteria: >99.5% ee for high-potency applications.
Protocol B: In Vitro Kinase Selectivity Assay (LanthaScreen)
Purpose: To determine the
Principle
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A Terbium-labeled antibody binds to the phosphorylated product. If the inhibitor works, phosphorylation is blocked, and the FRET signal decreases.
Materials
-
Enzymes: Recombinant Human JAK1, JAK2, JAK3 (catalytic domains).
-
Substrate: GFP-labeled STAT1 peptide (or equivalent).
-
Tracer: Tb-labeled anti-phospho-tyrosine antibody.
-
ATP: Ultra-pure (at
concentration for each kinase).
Workflow
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor (starting at 10 µM) in DMSO.
-
Reaction Assembly (384-well plate):
-
2.5 µL Inhibitor (4x conc).
-
2.5 µL Kinase/Antibody mixture.
-
2.5 µL ATP/Substrate mixture.
-
Control Wells: DMSO only (Max signal) and EDTA (Min signal/background).
-
-
Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes.
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Tb donor).
-
Emission 2: 520 nm (GFP acceptor).
-
-
Data Analysis: Calculate Emission Ratio (520/495). Plot vs. log[Inhibitor] to derive
.
| Target | Expected | Note |
| JAK1 | < 50 nM | High Potency |
| JAK2 | > 200 nM | Selectivity Window |
| JAK3 | > 1000 nM | Low Affinity |
Protocol C: Cellular MoA Verification (Western Blot)
Purpose: To confirm the inhibitor blocks the specific signaling pathway in a living system. Cell Model: TF-1 (Erythroleukemia) or UT-7 cells.
Procedure
-
Starvation: Culture cells in serum-free media for 4 hours to reduce basal phosphorylation.
-
Treatment: Treat cells with the inhibitor (0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes.
-
Note: IL-6 signaling is JAK1-dependent.
-
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Immunoblotting:
-
Primary Antibody: Anti-pSTAT3 (Tyr705) [Rabbit mAb].
-
Loading Control: Anti-Total STAT3 or GAPDH.
-
-
Result Interpretation:
-
Effective MoA: A dose-dependent disappearance of the pSTAT3 band while Total STAT3 remains constant.
-
Specificity Check: Parallel experiments using EPO (JAK2-dependent) can verify if the inhibitor spares JAK2 at therapeutic doses.
-
References
-
Parikh, M. D., et al. (2015). "Discovery of ABT-494 (Upadacitinib) as a Potent and Selective Janus Kinase 1 (JAK1) Inhibitor."[1] Journal of Medicinal Chemistry.
-
AbbVie Inc. (2021). "Process and intermediates for the preparation of Upadacitinib." World Intellectual Property Organization (Patent WO2021123288A1).
-
Schwartz, D. M., et al. (2017). "JAK inhibition as a therapeutic strategy for immune and inflammatory diseases."[2] Nature Reviews Drug Discovery.
-
Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry.
Sources
Technical Support Center: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine Synthesis
Status: Operational Ticket ID: FP-ETH-005-S Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Yield and Stereopurity for Furo[2,3-b]pyridine Ethanamine Derivatives
Executive Summary & System Overview
Welcome to the technical support hub for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine . This intermediate is a critical scaffold in kinase inhibitor development (e.g., JAK/SYK pathways). Users typically encounter yield bottlenecks at two distinct stages:
-
Core Stability: The electron-deficient furo[2,3-b]pyridine ring is sensitive to harsh oxidation/reduction cycles.
-
Stereocenter Installation: Achieving high enantiomeric excess (>98% ee) while maintaining conversion efficiency on the benzylic carbon.
This guide provides two validated workflows: Route A (Chemical - Ellman Auxiliary) for flexibility and Route B (Biocatalytic - Transaminase) for scalability.
Decision Matrix: Choosing Your Route
Before troubleshooting, verify you are using the correct protocol for your scale and constraints.
Figure 1: Decision matrix for selecting the synthesis pathway based on scale and operational constraints.
Route A: Ellman's Sulfinamide Protocol (Chemical)[1]
Standard Protocol: Condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction.
Troubleshooting Guide (Q&A)
Q1: My imine formation conversion is stuck at ~60% despite refluxing. How do I push this to completion?
A: The furo[2,3-b]pyridine ketone is electron-deficient, making the carbonyl carbon less electrophilic than standard aryl ketones.
-
Root Cause: Insufficient Lewis acid activation or water contamination reversing the equilibrium.
-
The Fix:
-
Reagent Stoichiometry: Increase
to 2.5–3.0 equivalents. The titanium species acts as both a Lewis acid and a water scavenger. -
Temperature Profile: Do not reflux immediately. Stir at 60–70°C in anhydrous THF. Toluene (110°C) can cause thermal decomposition of the furan ring.
-
Additives: If using the standard protocol, add 10 mol%
. This mild base can catalyze the condensation without opening the furan ring.
-
Q2: I am obtaining the (S,S)-isomer, but the diastereomeric ratio (dr) is poor (80:20). How do I improve stereoselectivity?
A: The reduction step determines the stereochemistry.
-
Root Cause: "Open" vs. "Closed" transition states. L-Selectride typically favors the closed transition state (chelation control), but coordinating solvents can disrupt this.
-
The Fix:
-
Switch Reducing Agent: If using
, switch to L-Selectride (Lithium tri-sec-butylborohydride) at -78°C . -
Solvent Integrity: Ensure THF is strictly anhydrous. Even trace alcohols can disrupt the chelated transition state required for high dr.
-
Lewis Acid Additive: Pre-complex the imine with a Lewis acid (e.g.,
or additional ) before adding the reducing agent to lock the conformation.
-
Q3: During acid deprotection, my yield drops, and I see degradation products.
A: Furo[2,3-b]pyridines are acid-sensitive, particularly the furan ring which can undergo ring-opening hydrolysis under strong acidic conditions.
-
The Fix: Avoid 4M HCl/Dioxane.
-
Alternative: Use mild alcoholysis . Treat the sulfinamide intermediate with 2M HCl in MeOH at 0°C for 30 minutes, then immediately neutralize with
. Do not heat the deprotection step.
Route B: Biocatalytic Transamination (Enzymatic)
Standard Protocol: Use of an
Troubleshooting Guide (Q&A)
Q1: The reaction reaches 50% conversion and stops. Adding more enzyme doesn't help.
A: You have hit the thermodynamic equilibrium. Transamination is reversible.[1][2]
-
Root Cause: Accumulation of the coproduct (acetone) is driving the reverse reaction.
-
The Fix:
-
Donor Excess: Increase Isopropylamine (IPA) concentration to 1.0–2.0 M.
-
In-Situ Product Removal (ISPR): Apply a partial vacuum (reduced pressure) to selectively evaporate acetone (b.p. 56°C) while retaining the reaction solvent (buffer/DMSO).
-
Enzyme Selection: Switch to a variant engineered for bulky substrates. The Vibrio fluvialis (Vf-ATA) variant is often effective for heteroaryl ketones [1].
-
Q2: The substrate (ketone) is precipitating out of the buffer.
A: Furo[2,3-b]pyridine derivatives are highly lipophilic and poorly soluble in aqueous phosphate buffers.
-
The Fix:
-
Co-solvent: Add DMSO (10–20% v/v) . Most commercial transaminases tolerate up to 20% DMSO without significant denaturation.
-
Surfactants: Add 0.1% Triton X-100 to create an emulsion.
-
Temperature: Run the reaction at 30–35°C . Do not exceed 40°C unless using a thermophilic enzyme.
-
Mechanistic Visualization
Understanding the stereochemical induction is vital for troubleshooting.
Figure 2: Mechanistic pathway for Ellman auxiliary synthesis, highlighting critical control points for stereochemical integrity.
Comparative Data & Performance
| Parameter | Route A: Ellman (Chemical) | Route B: Transaminase (Bio) |
| Yield (Typical) | 65–75% (3 steps) | 85–95% (1 step) |
| Enantiomeric Excess | 90–98% (Requires recrystallization) | >99% (Intrinsic specificity) |
| Reaction Time | 24–48 Hours | 12–24 Hours |
| Purification | Column Chromatography Required | Acid/Base Extraction often sufficient |
| Cost Driver | Chiral Auxiliary ($) + L-Selectride | Enzyme ( |
| Scalability | Linear (Safety concerns with hydrides) | Exponential (Easy scale-up) |
References
-
Synthesis of Chiral Amines via Transaminases
-
Ellman Auxiliary Optimization
-
Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary).[5]
- Relevance: The definitive review on optimizing the condens
-
Source: Chemical Reviews (via Harvard.edu).
-
-
Furo[2,3-b]pyridine Chemistry
- Title: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines.
- Relevance: Provides background on the stability and reactivity of the core scaffold.
-
Source: ResearchGate.[4]
-
General Biocatalysis Troubleshooting
-
Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[6]
- Relevance: Strategies for equilibrium displacement (isopropylamine donors) and solubility.
-
Source: MDPI.
-
For further assistance, please contact the Applications Engineering team with your HPLC traces attached.
Sources
- 1. Transaminase - Wordpress [reagents.acsgcipr.org]
- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 6. mdpi.com [mdpi.com]
optimizing reaction conditions for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine synthesis
Technical Support Center: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine Synthesis
Ticket ID: #SYN-FPY-005 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine , a chiral heteroaryl amine motif common in kinase inhibitors. The synthesis is divided into two critical phases:
-
Scaffold Construction: Synthesis of the 5-acetylfuro[2,3-b]pyridine core.
-
Stereoselective Amine Installation: Utilization of Ellman’s auxiliary (tert-butanesulfinamide) to establish the (S)-chiral center.
This guide moves beyond standard literature by addressing "real-world" failure modes, such as incomplete cyclizations, poor diastereomeric ratios (dr), and acid-catalyzed degradation during deprotection.
Module 1: Core Scaffold Synthesis (The Ketone Intermediate)
Objective: Synthesis of 1-(furo[2,3-b]pyridin-5-yl)ethanone . Primary Challenge: Constructing the fused bicyclic system while installing the acetyl handle at position 5.
Recommended Route: The "Weinreb-Cyclization" Strategy
This route is superior to Sonogashira approaches for scale-up due to better regiocontrol and avoidance of unstable copper-acetylides.
Protocol Workflow:
-
Precursor: 5-Bromo-2-fluoropyridine.
-
Lithiation: LDA (Lithium Diisopropylamide) at -78°C.
-
Acylation: Addition of N-methoxy-N-methyl-3-(trimethylsilyl)propiolamide.
-
Cyclization: TBAF-mediated desilylation and cyclization.
Figure 1: Step-wise construction of the 5-acetylfuro[2,3-b]pyridine precursor.
Troubleshooting Guide: Core Synthesis
| User Reported Issue | Root Cause Analysis | Corrective Action |
| Low Yield in Step 1 (Lithiation) | Ortho-lithiation of 2-fluoropyridines is reversible and temperature-sensitive. | Ensure internal temperature stays <-70°C during LDA addition. Cannulate the electrophile quickly to the lithiated species. |
| Incomplete Cyclization | Silyl group removal is too slow or base is too weak. | Switch from TBAF to Cs₂CO₃ in DMF at 80°C. This promotes both desilylation and intramolecular nucleophilic aromatic substitution (SNAr). |
| Stille Coupling Stalls | Catalyst poisoning by pyridine nitrogen. | Add 1.1 eq of CuI as a co-catalyst (the "Copper Effect") to scavenge free ligands and accelerate the transmetallation step. |
Module 2: Asymmetric Amine Synthesis (Ellman Chemistry)
Objective: Stereoselective conversion of the ketone to the (S)-amine. Critical Decision: Choosing the correct auxiliary enantiomer and reducing agent.
The Stereochemical Logic (Match/Mismatch)
To obtain the (S)-amine , you must select the correct combination of Sulfinamide chirality and Hydride source.
-
Rule of Thumb: For Heteroaryl Methyl Ketones:
-
Route A: (R)-tert-butanesulfinamide + L-Selectride
(S)-Amine . (Chelation Control) -
Route B: (S)-tert-butanesulfinamide + NaBH₄
(S)-Amine . (Open Transition State)
-
Recommendation: Route A is preferred for fused heteroaromatics as L-Selectride (bulky hydride) often provides higher diastereomeric ratios (dr > 95:5) compared to NaBH₄.
Figure 2: Decision tree for selecting the correct reducing agent to achieve (S)-stereochemistry.
Detailed Protocol: Condensation & Reduction
-
Condensation:
-
Mix Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.
-
Heat to 70°C for 16–24h.
-
Optimization Tip: If conversion < 80%, add a Dean-Stark trap or use 2-MeTHF (higher boiling point) to drive water removal.
-
-
Reduction (L-Selectride):
-
Cool the Imine solution (in THF) to -78°C .
-
Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise.
-
Stir 2h at -78°C. Do not warm up until quenched.
-
Quench with saturated NH₄Cl at -78°C.
-
Troubleshooting Guide: Ellman Steps
| Issue | Diagnostic Step | Resolution |
| Low Conversion to Imine | Check Ti(OEt)₄ quality (should be clear/yellow, not cloudy/white). | Ti(OEt)₄ hydrolyzes easily. Use a fresh bottle. Increase equivalents to 3.0 or switch to Ti(OiPr)₄ which is slightly more bulky but often more stable. |
| Poor Diastereoselectivity (dr < 80:20) | Run crude NMR. If peaks overlap, use HPLC. | Temperature Control: Ensure the reduction stays at -78°C. If using L-Selectride, strictly exclude Lewis basic solvents (like DMF) which disrupt the chelation transition state. |
| "Gumming" during Workup | Titanium salts form an emulsion. | The "Brine/Celite" Trick: Add a small amount of brine to the reaction mixture, stir until a granular precipitate forms, then filter through Celite. Do not just extract directly. |
Module 3: Deprotection & Isolation
Objective: Removal of the sulfinyl group without degrading the furan ring. Risk: Furo[2,3-b]pyridines are electron-rich and can be acid-sensitive (furan ring opening).
Protocol:
-
Dissolve the sulfinamide in MeOH .
-
Add 4N HCl in Dioxane (2.0 eq) at 0°C .
-
Warm to Room Temperature (RT) and monitor by LCMS (usually complete in 1h).
-
Do not heat.
Isolation (Free Basing):
-
Evaporate volatiles.
-
Partition between EtOAc and saturated NaHCO₃ .
-
Note: Do not use strong bases (NaOH) as the pyridine ring makes the benzylic proton slightly acidic; you risk racemization if left too long in high pH.
Module 4: Analytical Validation
To confirm you have the (S)-enantiomer , you cannot rely solely on optical rotation, which is unreliable for small heteroaromatics.
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or IG (IG is robust for amines).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Reference: You must synthesize the racemate (using NaBH₄/MeOH on the ketone directly, then reductive amination) to establish the separation method.
-
-
Mosher's Amide Analysis:
-
Derivatize a small aliquot with (R)-MTPA-Cl.
-
Analyze 19F NMR or 1H NMR for diastereomeric excess (de).
-
References
-
Furo[2,3-b]pyridine Core Synthesis: Beutner, G. L., et al.[1] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters2009 , 50, 781–784.
-
Ellman Imine Condensation (Ti(OEt)4 method): Liu, G., et al. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines." J. Am. Chem. Soc.[2]1997 , 119, 9913.[2]
-
Diastereoselective Reduction (L-Selectride vs NaBH4): Cogan, D. A., et al. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide..." J. Org.[2] Chem.1998 , 63, 8564 (Review of reduction methods).
-
General Review of Sulfinamide Applications: Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide."[2] Chem. Rev.[2]2010 , 110, 3600–3740.[2]
Sources
Technical Support Center: Solubility Optimization for (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Case ID: SOL-FPY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility, Formulation, and Stability for Furo[2,3-b]pyridine Series
Executive Summary: The Molecule at a Glance
Before troubleshooting, we must understand the physicochemical "personality" of your molecule. (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a bicyclic heteroaromatic primary amine . Its solubility behavior is governed by two competing forces:
-
The Lipophilic Core (Furo[2,3-b]pyridine): This fused ring system is planar and rigid. It drives
stacking (aggregation) and poor aqueous solubility. It contains a weakly basic pyridine nitrogen ( ). -
The Hydrophilic Handle (Ethanamine): The exocyclic primary amine is highly basic (
). This is your "solubility switch."
The Root Cause: Most solubility issues with this compound arise from treating it as a neutral organic molecule rather than a pH-dependent electrolyte.
Module 1: "It won't dissolve in water."
Diagnosis: The pH Mismatch
User Question: "I bought the free base, and it floats in water. Even heating doesn't help. Is the batch bad?"
Technical Answer: The batch is likely fine. As a free base, the molecule is neutral at pH > 10. In neutral water (pH 7), the primary amine is partially protonated, but the lipophilic core dominates, often leading to a "greasy" suspension. To dissolve it, you must fully ionize the primary amine.
The Fix: Salt Formation Strategy
Do not rely on "adjusting pH" with drops of acid in situ, which is irreproducible. Convert the material to a stable salt.
Protocol: Preparation of the Mono-Hydrochloride Salt
This protocol targets the primary amine (
-
Dissolution: Dissolve 100 mg of free base in 2 mL of anhydrous Ethanol (or Methanol).
-
Acid Addition: Add 1.05 equivalents of 1.25 M HCl in Ethanol dropwise at 0°C.
-
Note: Avoid large excesses of HCl. Protonating the pyridine nitrogen (forming the di-salt) can sometimes lead to hygroscopic solids that are difficult to handle.
-
-
Precipitation: Add 10 mL of Diethyl Ether or MTBE slowly with stirring. The salt should precipitate as a white/off-white solid.
-
Collection: Filter under nitrogen (to prevent moisture uptake) and dry under high vacuum.
Visualizing the Solubility Logic
The following diagram illustrates the ionization states relative to pH.
Caption: Solubility dependence on pH. The target window for aqueous stability is pH 4–8, where the molecule exists as a mono-cation.
Module 2: "It precipitates in my cell culture media."
Diagnosis: The "Solvent Shock" (Crash-Out)
User Question: "My stock is clear in DMSO (10 mM). When I add it to DMEM media (final 10 µM), it turns cloudy immediately."
Technical Answer: This is a classic "Solvent Shock."
-
The Mechanism: You are moving from 100% DMSO (solubilizing) to >99% water (non-solubilizing) instantly.
-
The pH Trap: Cell media (pH 7.[1]4) is buffered. If your compound concentration exceeds its thermodynamic solubility limit at pH 7.4, the local high concentration at the pipette tip causes immediate nucleation.
The Fix: The Intermediate Dilution Method
Never pipette high-concentration DMSO stocks directly into static media.
Step-by-Step Dilution Protocol
| Step | Source Solution | Diluent | Final Conc. | Solvent Composition | Status |
| 1. Stock | Solid Compound | 100% DMSO | 10 mM | 100% DMSO | Clear |
| 2. Pre-Dilution | 10 µL of Stock | 990 µL of Media (w/o Serum) | 100 µM | 1% DMSO | Critical Step* |
| 3. Final Dose | 100 µL of Pre-Dilution | 900 µL of Media (w/ Serum) | 10 µM | 0.1% DMSO | Stable |
Why this works: Step 2 allows you to vortex vigorously to disperse the compound at a lower concentration before introducing serum proteins (which can bind and precipitate drugs) and before the final dilution.
Caption: Workflow to prevent compound precipitation (crash-out) during biological assays.
Module 3: "My NMR looks broad and messy."
Diagnosis: Aggregation
User Question: "The proton NMR in
Technical Answer:
Not necessarily. Furo[2,3-b]pyridines are planar and prone to
The Fix: Disrupt the Stacking
-
Switch Solvent: Use DMSO-
or Methanol- . These polar solvents disrupt the aggregates better than Chloroform. -
Add Acid: Adding a drop of TFA-
(Trifluoroacetic acid-d) to the NMR tube will protonate the amine, forcing the molecules apart due to charge repulsion (cation-cation repulsion). This usually sharpens the peaks instantly.
FAQ: Quick Reference
Q: Can I use the Tosylate salt instead of HCl? A: Yes. Tosylate (p-toluenesulfonic acid) salts are often less hygroscopic and more crystalline than HCl salts for heteroaromatic amines. If the HCl salt is too "sticky," try Tosylate.
Q: What is the maximum solubility in DMSO? A: Typically 50–100 mM for the free base. However, store at -20°C and check for precipitation upon thawing. Always vortex thawed stocks.
Q: Is the compound light sensitive? A: Furo-fused systems can be photo-reactive (oxidative degradation). Store solid and solutions in amber vials wrapped in foil.
References
-
Physicochemical Properties of Fused Pyridines
-
Solubility & Salt Selection
-
Handling DMSO Stocks in Cell Culture
- Waybright, T. J., et al. "Increasing the reliability of compound management: The effects of water on DMSO stock solutions." Journal of Biomolecular Screening 14.6 (2009): 708-715.
-
[Link]
-
pKa Estimation of Heterocycles
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 912761-24-1 [sigmaaldrich.com]
- 3. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Furo[2,3-b]pyridine (C7H5NO) [pubchemlite.lcsb.uni.lu]
- 5. (5-Pyridin-3-ylfuran-2-yl)methanamine | C10H10N2O | CID 11332763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furo[2,3-b]pyridine, 2-nitro- | C7H4N2O3 | CID 641456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webhome.auburn.edu [webhome.auburn.edu]
strategies to reduce off-target effects of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Technical Support Center: Optimization of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine Scaffolds
Current Status: Online Agent: Dr. Aris (Senior Application Scientist, Medicinal Chemistry Division) Ticket ID: #FP-OPT-492 Subject: Strategies to Mitigate Off-Target Liabilities of Furo[2,3-b]pyridine-5-ethanamine Derivatives[1]
Executive Summary: The Scaffold Liability Profile
The (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine moiety is a privileged pharmacophore often employed as a hinge-binder in kinase inhibitors or as a key interaction motif in GPCR ligands.[1] Its structural utility, however, comes with distinct "off-target" liabilities inherent to its chemical architecture.
To reduce off-target effects, we must address three core intrinsic risks:
-
CYP450 Inhibition: The pyridine nitrogen (N7) often coordinates with the heme iron of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), causing drug-drug interactions (DDI).
-
hERG Blockade: The basic primary amine combined with the lipophilic heteroaromatic core creates a pharmacophore that frequently binds to the hERG potassium channel, leading to QT prolongation risks.
-
Kinase Promiscuity: The flat, aromatic nature of the furopyridine system mimics adenosine, leading to non-selective binding across the kinome (e.g., off-target inhibition of CDK2 or GSK3
).
Troubleshooting Guide: Strategic Optimization
Issue 1: High CYP Inhibition (Type II Binding)
Symptom: Your compound shows IC50 < 1
Strategic Solutions:
-
Steric Occlusion (The "6-Position" Strategy): Introduce a small substituent (Methyl, Chloro, or Methoxy) at the C6 position (adjacent to the pyridine nitrogen). This creates a steric clash that prevents the nitrogen from approaching the heme iron without significantly disrupting the ligand's binding to the target protein.
-
Electronic Deactivation: Add an electron-withdrawing group (EWG) like -F or -CF3 to the pyridine ring to reduce the basicity (and thus the affinity) of the nitrogen lone pair.[1]
Issue 2: hERG Channel Affinity (Cardiotoxicity Risk)
Symptom: hERG patch-clamp assay shows inhibition > 50% at 10
Strategic Solutions:
-
pKa Modulation: The ethanamine tail is highly basic (pKa ~9-10).[1] Lower the pKa to < 7.5 by:
-
Fluorinating the adjacent carbon (beta-fluorination).[1]
-
Constraining the amine into a ring system with lower basicity (e.g., morpholine or bridged bicyclic).
-
-
LogD Reduction: hERG binding correlates with lipophilicity. Reduce the cLogP of the overall molecule by introducing polar atoms (Oxygen/Nitrogen) into the "R" group attached to the amine.
Issue 3: Reactive Metabolite Formation
Symptom: High covalent binding in hepatocyte assays or positive GSH trapping. Root Cause: The furan ring is metabolically liable. CYP450s can oxidize the furan to a cis-butene-1,4-dial (an electrophilic reactive metabolite), which covalently modifies cellular proteins.[1]
Strategic Solutions:
-
Metabolic Shunt: Block the metabolic "soft spot" on the furan ring (C2/C3 positions) by substituting hydrogen with Deuterium (Deuterium Switch) or a blocking methyl group.
-
Scaffold Hopping: If toxicity persists, replace the furan ring with a bioisostere that lacks the metabolic liability, such as a thieno[2,3-b]pyridine (sulfur replaces oxygen) or a pyrrolo[2,3-b]pyridine.
Experimental Protocols
Protocol A: Rapid CYP Inhibition Screen (Fluorescence-Based)
Use this to validate if your structural changes (e.g., C6-methylation) successfully reduced heme coordination.[1]
Materials:
-
Recombinant human CYP3A4/CYP2D6 baculosomes.
-
Fluorogenic substrates (e.g., Vivid® BOMCC).
-
NADPH regeneration system.[2]
-
Test compound (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine derivative.[1]
Workflow:
-
Preparation: Dilute test compounds to 2x concentration (range: 0.1 nM to 50
M) in phosphate buffer (pH 7.4). -
Incubation: Add 50
L compound + 40 L Enzyme/Substrate mix to a black 96-well plate. -
Initiation: Add 10
L NADPH regenerating system. -
Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) every 2 mins for 30 mins at 37°C.
-
Analysis: Plot reaction velocity vs. inhibitor concentration. A shift in IC50 > 10
M indicates successful mitigation.
Protocol B: Enantiomeric Purity Check (Chiral SFC)
Off-target effects often arise from the (R)-enantiomer impurity.[1] You must verify the (S)-configuration.
-
Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5
m).[1] -
Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) gradient 5% to 40%.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: e.e. > 98%. If lower, repurify to prevent "ghost" off-target signals from the distomer.
Decision Logic & Visualization
The following diagram illustrates the decision tree for optimizing the scaffold based on specific off-target feedback.
Caption: Iterative optimization cycle for mitigating CYP, hERG, and metabolic liabilities in furopyridine scaffolds.
Comparative Data: Modification Effects
The table below summarizes how specific structural modifications to the (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine core affect off-target parameters.
| Modification | Primary Benefit | Trade-off / Risk | Target Parameter Shift |
| C6-Methylation | Reduces CYP coordination (Steric clash with Heme) | May reduce potency if binding pocket is tight at C6 | CYP IC50: 0.5 |
| Amine | Increases metabolic stability (blocks deamination) | Increases lipophilicity (LogD) | t1/2 (microsomes): 15 min |
| Furan | Eliminates reactive dialdehyde metabolites | Changes H-bond acceptor capability | GSH Adducts: High |
| Amine | Eliminates hERG liability (removes basic charge) | Loss of solubility and potential key salt-bridge | hERG IC50: 3 |
Frequently Asked Questions (FAQs)
Q: Why is the (S)-enantiomer specified? Does the (R)-enantiomer matter? A: Yes. In kinase binding, the chiral methyl group on the ethanamine tail usually directs the vector of the attached "warhead" or solubilizing group. The (R)-enantiomer often projects this group into the solvent or a steric wall, reducing on-target potency while retaining off-target lipophilic binding (e.g., hERG).[1] Always maintain e.e. >98%.
Q: I see "Time-Dependent Inhibition" (TDI) in my CYP assays. Is this the pyridine nitrogen?
A: Likely not. The pyridine nitrogen usually causes reversible Type II inhibition. TDI suggests mechanism-based inhibition (MBI), which is often caused by the furan ring opening into a reactive intermediate that covalently binds the CYP enzyme. If you see TDI, prioritize the Deuterium Switch or Scaffold Hopping (Furan
Q: Can I just use the pyrrolo[2,3-b]pyridine analog instead? A: Pyrrolo-pyridines (7-azaindoles) are generally more metabolically stable than furopyridines and offer an extra H-bond donor (the NH).[1] However, they are also significantly more polar. If your target requires a hydrophobic interaction at that face, the furopyridine is superior.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Riley, R. J., et al. (2007). "Time-dependent cytochrome P450 inhibition and the induction of drug-drug interactions."[1] Expert Opinion on Drug Metabolism & Toxicology, 3(1), 51-66. Link
-
Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235–248. Link
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link
Sources
Technical Support Center: Overcoming Resistance to Furo[2,3-b]pyridine-based Inhibitors
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Resistance Mechanisms in FP-Scaffold Kinase Discovery
Introduction: The Furo[2,3-b]pyridine (FP) Scaffold
You are likely working with this scaffold due to its privileged status in medicinal chemistry.[1] The planar, bicyclic furo[2,3-b]pyridine core mimics the purine ring of ATP, making it an exceptional template for Type I and Type II kinase inhibitors (targeting CDK2, Akt, CLK1, and Aurora kinases).
However, resistance is an inevitability in kinase drug discovery. This guide addresses the three distinct failure modes associated with FP-based inhibitors: Gatekeeper Mutations , Bypass Signaling , and Physicochemical Liability .
Module 1: On-Target Resistance (The "Gatekeeper" Problem)
User Query: We observed a >50-fold shift in IC50 for our lead FP-compound (FP-304) in resistant cell lines after 4 months of dose-escalation. Western blots show sustained phosphorylation of the target. Is this a binding site mutation?
Technical Diagnosis: Yes, this is the hallmark of acquired on-target resistance . Furo[2,3-b]pyridines typically bind to the hinge region of the kinase ATP-pocket via the pyridine nitrogen and the furan oxygen. Prolonged exposure selects for clones with steric mutations at the "gatekeeper" residue (e.g., T790M in EGFR or T315I in BCR-ABL), which blocks the bulky substituents often attached to the C-2 or C-4 position of the FP ring.
Troubleshooting Protocol: Validation of Gatekeeper Mutations
Objective: Confirm that the loss of potency is due to steric hindrance at the ATP-binding site.
-
gDNA Extraction & Sequencing:
-
Isolate genomic DNA from parental and resistant clones (e.g., using DNeasy Blood & Tissue Kit).
-
Design primers flanking the kinase domain (specifically the hinge region exons).
-
Perform Sanger sequencing. Look for T→M or T→I transitions at the conserved gatekeeper locus.
-
-
Thermal Shift Assay (TSA) Validation:
-
Incubate recombinant Wild-Type (WT) and Mutant kinase domains with FP-304.
-
Success Metric: If FP-304 stabilizes WT kinase (
) but fails to stabilize the Mutant ( ), the mutation directly prevents binding.
-
-
Structural Modeling (In Silico):
-
Dock your FP-ligand into the mutant crystal structure.
-
Note: The C-4 substituent of furo[2,3-b]pyridine often clashes with the methionine side chain in T-to-M mutations.
-
Visualizing the Resistance Mechanism:
Figure 1: Mechanism of Gatekeeper Resistance. The bulky Methionine residue in the mutant kinase physically obstructs the binding of the FP-inhibitor, preventing H-bond formation at the hinge region.
Module 2: Off-Target Resistance (Bypass Signaling)
User Query: Our FP-inhibitor completely suppresses the phosphorylation of the target kinase (e.g., EGFR or CDK2) in Western blots, yet the cells continue to proliferate. Why?
Technical Diagnosis: This is Bypass Signaling .[2] The cancer cells have re-wired their signaling network to activate downstream effectors (like Akt or ERK) via an alternative receptor tyrosine kinase (RTK), rendering your specific target redundant. Common culprits include MET amplification or IGF1R upregulation.
Troubleshooting Protocol: Phospho-Signaling Audit
Objective: Identify the compensatory pathway maintaining cell survival.
-
Lysate Preparation:
-
Treat resistant cells with FP-inhibitor (at IC90 concentration) for 6 hours.
-
Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
-
Phospho-RTK Array / Western Blotting:
-
Run a broad Phospho-RTK array (e.g., R&D Systems Proteome Profiler).
-
Look for: New phosphorylation spots on MET, AXL, HER3, or IGF1R that are absent in the parental line.
-
-
Combination Rescue Experiment:
-
Treat resistant cells with:
-
A: FP-inhibitor alone (Control).
-
B: Bypass inhibitor alone (e.g., Crizotinib for MET).
-
C: Combination (A + B).
-
-
Success Metric: Synergistic killing in condition C confirms the bypass mechanism.
-
Data Summary: Differentiating Resistance Types
| Observation | Target Phosphorylation | Downstream Signaling (e.g., p-Akt) | Diagnosis |
| Scenario A | High (Uninhibited) | High | Gatekeeper Mutation (Drug can't bind) |
| Scenario B | Low (Inhibited) | High | Bypass Signaling (Alternative input) |
| Scenario C | Low (Inhibited) | Low | Downstream Mutation (e.g., PIK3CA mut) |
Module 3: Physicochemical Liabilities (In Vivo Failure)
User Query: Our compound has an in vitro IC50 of 5 nM but shows zero efficacy in mouse xenografts. We see precipitation in the formulation vehicle.
Technical Diagnosis: Furo[2,3-b]pyridines are planar and aromatic, leading to poor aqueous solubility and high "crystal packing energy." If the drug precipitates in the gut (oral) or at the injection site, it never reaches the tumor. This is "pseudo-resistance."
Optimization Strategy: Scaffold Modification
To improve the "drug-likeness" of the FP-scaffold without losing potency, consider these structural modifications:
-
Solubilizing Groups: Introduce a solubilizing tail (e.g., morpholine, piperazine, or N-methyl piperazine) at the C-2 or C-6 position. This disrupts the planar stacking and introduces an ionizable center.
-
Saturation: Reduce the planarity by saturating a phenyl ring to a cyclohexyl or piperidinyl group if the SAR permits.
Experimental Workflow: Solubility vs. Potency
Figure 2: SAR Optimization Workflow. Modifying the planar FP core to balance solubility with kinase inhibitory potency.
References
-
Abd El-All, A. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules (MDPI). Retrieved from [Link]
-
Sino Biological. (n.d.). Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. Retrieved from [Link]
-
Morgillo, F., et al. (2016). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. ESMO Open. Retrieved from [Link]
-
Drwal, M. N., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition. Cancer Discovery. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Oral Bioavailability of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Welcome to the dedicated technical resource for researchers working with (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenge of its low oral bioavailability. Our approach is grounded in established principles of medicinal chemistry and pharmaceutics to empower your drug development program.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have regarding (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine and its oral bioavailability.
Q1: What are the primary physicochemical properties of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine that likely contribute to its poor oral bioavailability?
A1: While specific experimental data for this exact molecule is not widely published, compounds with similar furo[2,3-b]pyridine scaffolds often exhibit poor aqueous solubility due to their crystalline nature and potentially high melting points.[1] The fused furo[2,3-b]pyridine ring system is largely planar and aromatic, contributing to strong intermolecular forces in the solid state, which must be overcome for dissolution. Furthermore, its basic amine group can lead to pH-dependent solubility, potentially causing it to precipitate out of solution as it transitions from the acidic environment of the stomach to the more neutral pH of the small intestine.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Understanding your compound's BCS class is critical because it dictates the most effective formulation strategies.[2][3] For instance, for a BCS Class II compound, the primary hurdle is dissolution, so solubility-enhancement techniques are prioritized. For a Class III compound, strategies to improve permeability are key. Given the likely properties of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, it is plausible to hypothesize it falls into BCS Class II or IV, making solubility a key challenge to address.
Q3: What are the initial in vitro assays I should perform to diagnose the bioavailability problem?
A3: A systematic approach begins with fundamental characterization. We recommend the following tiered assays:
-
Kinetic and Thermodynamic Solubility Studies: Assess solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). This will confirm if low solubility is indeed a limiting factor.
-
Permeability Assays: Utilize models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, followed by cell-based assays such as the Caco-2 model.[4][5][6] Caco-2 cells form a monolayer that mimics the human intestinal epithelium, providing insights into both passive permeability and the potential for active transport or efflux.[7][8][9][10]
-
LogP/D Determination: Measuring the lipophilicity (LogP) and the distribution coefficient at different pH values (LogD) helps to understand how the compound will partition between aqueous and lipid environments in the gastrointestinal tract.
II. Troubleshooting Guide: Experimental Strategies & Workflows
This section provides detailed guidance on overcoming specific experimental hurdles encountered when trying to improve the oral bioavailability of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine.
Issue 1: Compound exhibits extremely low aqueous solubility (<0.1 mg/mL) in FaSSIF.
This is a common challenge for crystalline APIs and is a direct indicator that dissolution rate will be a major barrier to absorption in vivo.
Root Cause Analysis: The high lattice energy of the crystalline form of the molecule prevents water molecules from effectively solvating it. The planar furo-pyridine core likely promotes efficient crystal packing.
Proposed Solutions & Experimental Workflows:
-
Salt Formation: Converting the basic amine to a salt is often the most direct way to dramatically improve aqueous solubility and dissolution rate.[11]
-
Amorphous Solid Dispersions (ASDs): Creating a high-energy, amorphous form of the drug dispersed within a polymer matrix can prevent crystallization and maintain a supersaturated state in the gut, enhancing the driving force for absorption.[12][13][14][15]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, surfactants, and co-solvents can improve solubility and leverage the body's natural lipid absorption pathways.[16][17][18][19][20]
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
Protocol 2: Preparation and Evaluation of a Spray-Dried Amorphous Solid Dispersion
Objective: To prepare an ASD of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine with a suitable polymer and evaluate its ability to maintain supersaturation.
Materials:
-
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (free base)
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Solvent system (e.g., Dichloromethane/Methanol 1:1 v/v)
-
Lab-scale spray dryer
-
Dissolution testing apparatus (USP II)
-
HPLC with UV detector
Methodology:
-
Solution Preparation: Prepare a solution containing the drug and polymer in the chosen solvent system. A typical starting point is a 25% drug loading (w/w, drug to polymer) and a total solids concentration of 5% (w/v). Ensure everything is fully dissolved.
-
Spray Drying: Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent removal and formation of a fine powder. A higher inlet temperature generally leads to faster evaporation.
-
Solid-State Characterization: Confirm the amorphous nature of the resulting powder using PXRD (absence of sharp peaks) and modulated Differential Scanning Calorimetry (mDSC) to identify a single glass transition temperature (Tg), which confirms a homogenous dispersion.
-
Supersaturation/Dissolution Test: a. Use a dissolution apparatus with FaSSIF medium under non-sink conditions. b. Add an amount of the ASD powder that, if fully dissolved, would result in a concentration 10-20 times higher than the free base's equilibrium solubility. c. Take samples at regular intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), filter immediately through a 0.22 µm filter, and analyze the drug concentration by HPLC. d. Run the crystalline free base as a control.
Data Interpretation:
An effective ASD formulation will show a rapid increase in drug concentration (the "spring"), achieving a high degree of supersaturation, followed by a sustained period where the concentration remains well above the solubility of the crystalline drug (the "parachute"). The control (crystalline drug) will show a much lower and slower dissolution profile.
III. Concluding Remarks
Improving the oral bioavailability of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine requires a systematic, data-driven approach. By thoroughly characterizing its physicochemical properties and applying rational formulation design based on the principles of the Biopharmaceutics Classification System, researchers can successfully overcome challenges of poor solubility and/or permeability. The strategies outlined in this guide, from salt screening to the development of amorphous solid dispersions, provide a robust framework for advancing promising but challenging compounds through the drug development pipeline.
IV. References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243–2265.
-
Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.
-
Shrestha, H., Bala, R., & Arora, S. (2014). Strategies for enhancing oral bioavailability of poorly soluble drugs. Asian Journal of Pharmaceutics, 8(2), 77.
-
Singh, A., & Kumar, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5), 28-33.
-
Charles River. (n.d.). Salt Screening. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
-
Crystal Pharmatech. (2025, December 4). Amorphous Solid Dispersion (ASD) Formulation Development Services. Retrieved from [Link]
-
Hhor, D. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
-
Singh, G., & Kaur, R. (2020). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. In Lipid-Based Drug Delivery Systems (pp. 3-23). Bentham Science Publishers.
-
Patel, D., & Patel, N. (2014). Optimizing oral drug delivery using lipid based formulations. Journal of Pharmaceutical Investigation, 44(3), 203-215.
-
Babu, S. (2024, January 29). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences.
-
Ferreira, L., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(5), 659-676.
-
Sharma, D., & Saini, S. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 10(5), 2176-2186.
-
Li, S., & Wong, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(1), 4-15.
-
Ghaffarian, R., et al. (2025). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics, 17(7), 1836.
-
DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Patel, J. R., & Patel, K. K. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(11), 5344-5355.
-
Wong, K. H., & Rauth, A. M. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in molecular biology (Vol. 945, pp. 249–262).
-
Bhalani, D. V., & Variya, B. C. (2019). Striving Towards the Perfect In Vitro Oral Drug Absorption Model. AAPS PharmSciTech, 20(8), 302.
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
-
Hovione. (2016, December 1). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review.
-
BioDuro. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). Absorption and Efficacy Studies by In Vitro Models. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
He, Y., et al. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 9(4), 43.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
-
Pharma.Tips. (2025, December 28). Troubleshooting Formulation Issues in High-Dose Tablets.
-
Global Center for Pharmaceutical Industry. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
-
PubChem. (n.d.). 2H,3H-furo(2,3-b)pyridin-5-amine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]
-
PubMed. (2010, February 15). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Retrieved from [Link]
-
PubMed Central. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
-
PharmaInformatic. (n.d.). Oral Bioavailability (F%). Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(5-phenyl-1,3-oxazol-2-yl)ethanamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. onyxipca.com [onyxipca.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]
- 14. youtube.com [youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. scispace.com [scispace.com]
- 20. ijpsr.com [ijpsr.com]
identifying and characterizing impurities in (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Welcome to the technical support guide for the identification and characterization of impurities in (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting solutions for common challenges encountered during the analysis of this critical chiral intermediate.
Introduction: The "Why" of Impurity Profiling
In pharmaceutical development, the mantra is "know your molecule." This extends emphatically to what shouldn't be in your final product. For a specific chiral molecule like (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine, rigorous impurity profiling is not merely a regulatory hurdle; it is a fundamental component of ensuring safety and efficacy. Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation. Even a small amount of the incorrect enantiomer ((R)-isomer) could have different pharmacological or toxicological properties. Therefore, a robust analytical strategy is paramount.
This guide provides a logical, question-and-answer-based approach to developing and troubleshooting methods for impurity analysis, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect during the synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine?
Answer: Understanding the synthetic route is key to predicting potential impurities. A common and efficient method for producing chiral amines is the asymmetric reduction of a prochiral ketone. This process, while generally effective, can introduce several classes of impurities.
Predicted Impurities Based on Asymmetric Ketone Reduction:
| Impurity Class | Specific Probable Impurity | Rationale |
| Starting Material | 1-(Furo[2,3-b]pyridin-5-yl)ethan-1-one | Incomplete conversion during the reduction step. |
| Enantiomeric Impurity | (R)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine | Imperfect enantioselectivity of the catalytic reduction process. |
| Over-reduction By-product | 1-(Furo[2,3-b]pyridin-5-yl)ethane | A potential, though less common, side reaction depending on the catalyst and conditions. |
| Reagent-Related | Residual metal catalysts (e.g., Ruthenium, Rhodium), chiral ligands, or borane complexes. | Carryover from the reaction and incomplete purification. |
| Synthesis By-products | Isomeric furo[2,3-b]pyridines or related heterocycles. | Impurities present in the starting furo[2,3-b]pyridine core or formed during its synthesis. |
Analytical Strategy & Troubleshooting Guides
A multi-faceted analytical approach is required for comprehensive impurity profiling, typically involving a primary separation technique coupled with spectroscopic methods for identification.
Workflow for Impurity Identification and Characterization
The logical flow for tackling an impurity analysis project is crucial for efficiency and accuracy. The following diagram outlines a robust, systematic workflow.
Caption: General workflow for impurity analysis.
Q2: My chiral HPLC separation is failing. The enantiomers are co-eluting. What should I do?
Answer: This is a common challenge. Chiral separations are highly specific, and achieving resolution often requires systematic screening and optimization. Don't be discouraged; think of it as a puzzle where you need to find the right combination of interactions.[1]
Troubleshooting Steps for Poor Chiral Resolution:
-
Confirm Column Choice: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are excellent starting points for a wide range of compounds, including amines.[2] If one type (e.g., cellulose) fails, screen a complementary one (e.g., amylose).
-
Mobile Phase Composition is Key:
-
Normal Phase (NP): This is often the first choice. A typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). Vary the ratio of alcohol; sometimes a small change (e.g., from 10% to 15% alcohol) can dramatically impact resolution.
-
Additives are Crucial for Amines: Your compound is a basic amine. Unmodified silica surfaces on the CSP can have acidic silanol groups, leading to strong, non-specific interactions that ruin peak shape and resolution. Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This masks the silanol sites and promotes the desired chiral interaction mechanism.[3][4][5][6]
-
-
Consider Other Modes: If NP fails, don't hesitate to try other modes.
-
Reversed-Phase (RP): Some modern polysaccharide CSPs are designed for RP conditions (e.g., water/acetonitrile). This can be advantageous for LC-MS compatibility.[7]
-
Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile, often with acidic or basic additives, can provide a completely different selectivity.[7]
-
-
Optimize Physical Parameters:
-
Lower the Flow Rate: Chiral separations often benefit from slower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this can improve mass transfer kinetics.[2]
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral interaction. Try running at a lower temperature (e.g., 15°C) or a higher one (e.g., 40°C) to see if it improves resolution. Always ensure temperature is stable and controlled.[2]
-
Q3: I see a peak for my main compound, but it has significant tailing. What causes this and how can I fix it?
Answer: Peak tailing is a classic problem when analyzing basic compounds like your amine. It almost always points to undesirable secondary interactions with the stationary phase.[3][4][5][6][8] A tailing peak can hide small, co-eluting impurities and compromises accurate integration.
Caption: Decision tree for troubleshooting peak tailing.
Primary Cause: The lone pair of electrons on the amine nitrogen interacts strongly with acidic silanol (-Si-OH) groups present on the surface of the silica-based column packing material.[3][5] This leads to a secondary, non-ideal retention mechanism that causes the peak to tail.
Solutions:
-
Mobile Phase Modifier: As mentioned for chiral separations, adding a basic competitor like 0.1% DEA is the most effective solution. It saturates the acidic silanol sites, preventing your analyte from interacting with them.[3][5]
-
Lower pH (Reversed-Phase): If you are using an RP method, operating at a low pH (e.g., pH 2.5-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, suppressing their ionization and minimizing the unwanted interaction.[3][4]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try diluting your sample 10-fold and re-injecting. If the peak shape improves, mass overload was a contributing factor.[4]
-
Use a High-Purity Column: Modern HPLC columns (often called Type B silica) are made from higher purity silica with fewer metal contaminants and are more effectively end-capped, significantly reducing silanol activity from the start.[3]
Q4: I have an unknown impurity peak. How do I determine its structure?
Answer: This is where hyphenated techniques become indispensable. Your goal is to gather molecular weight and structural information.
-
High-Resolution Mass Spectrometry (LC-MS): This is your most powerful tool.
-
Objective: Determine the accurate mass of the impurity.
-
Protocol: Divert the flow from your HPLC into a high-resolution mass spectrometer (like a Q-TOF or Orbitrap). The accurate mass measurement (to within 5 ppm) allows you to predict the elemental composition with high confidence.[9][10] For example, you can distinguish between the loss of CO and N2, which have the same nominal mass (28) but different accurate masses.
-
Expert Insight: If the mass corresponds to the starting ketone, you've likely identified unreacted material. If it's the same mass as your product, it could be a structural isomer or the (R)-enantiomer.
-
-
Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: Obtain structural fragments to piece the molecule together.
-
Protocol: In an MS/MS experiment, the mass spectrometer isolates the impurity ion and fragments it. The resulting fragmentation pattern is a "fingerprint" of the molecule's structure.[11] A furo[2,3-b]pyridine core will have characteristic fragmentation patterns.[9] By comparing the fragments of your product to the impurity, you can pinpoint where the molecule differs.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguously determine the chemical structure.
-
Protocol: If the impurity is present at a sufficient level (>1-5%), you can isolate it using preparative HPLC and subject it to a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). This provides definitive evidence of atom connectivity.
-
Q5: How can I confirm the enantiomeric purity without a chiral HPLC column?
Answer: While chiral HPLC is the gold standard for quantification, NMR spectroscopy offers a clever alternative for confirming the presence of the other enantiomer, especially if you lack a suitable column. This method relies on a Chiral Solvating Agent (CSA) .
Principle: You add a pure, chiral molecule (the CSA) to your NMR sample. The CSA will form non-covalent diastereomeric complexes with both the (S) and (R) enantiomers in your sample. Because diastereomers have different physical properties, their NMR signals will appear at slightly different chemical shifts.
Experimental Protocol: Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess (e.e.) of a sample of 1-(Furo[2,3-b]pyridin-5-yl)ethanamine using ¹H NMR.
Materials:
-
NMR Spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE).
-
Your amine sample.
Procedure:
-
Prepare the Analyte Sample: Accurately weigh a known amount of your amine sample (e.g., 5 mg) and dissolve it in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. This is your baseline. Identify a well-resolved proton signal from your compound, preferably the methine proton (-CH-NH₂).
-
Add the CSA: Add a molar excess of the CSA (e.g., 1.5 to 2.0 equivalents) directly to the NMR tube.
-
Mix and Equilibrate: Cap the tube and shake gently for ~30 seconds to allow the diastereomeric complexes to form.
-
Acquire the Final Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions.
-
Data Analysis:
-
Locate the proton signal you identified in step 2. If the method is successful, you will now see two distinct signals (or multiplets) where there was previously only one.
-
One signal corresponds to the (S)-amine:(R)-CSA complex, and the other to the (R)-amine:(R)-CSA complex.
-
Carefully integrate both peaks.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Expert Insight: The degree of separation (Δδ) between the two signals depends on the CSA used and the specific analyte. It may be necessary to screen a few different CSAs to find one that gives baseline resolution.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. - Semantic Scholar. (n.d.). [Link]
-
Troubleshooting Peak Shape Problems in HPLC. - Waters Corporation. (n.d.). [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. - RSC Publishing. (2022). [Link]
-
Peak Tailing in HPLC. - Element Lab Solutions. (n.d.). [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. - RSC Publishing. (2022). [Link]
-
HPLC Troubleshooting Guide. - ACE HPLC Columns. (n.d.). [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018). [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. - Durham University. (n.d.). [Link]
-
Chiral HPLC Method Development. - I.B.S. (n.d.). [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. - MDPI. (2025). [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. - LCGC International. (n.d.). [Link]
-
Chiral HPLC Column Selection and Method Development Guide. - Bioanalysis Zone. (n.d.). [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. - IntechOpen. (n.d.). [Link]
-
chiral columns. - HPLC.eu. (n.d.). [Link]
-
Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. - PubMed. (n.d.). [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. - ResearchGate. (2024). [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. - Scientific & Academic Publishing. (n.d.). [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. - MDPI. (2011). [Link]
Sources
- 1. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 2. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
enhancing the selectivity of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine for its target
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the selectivity of kinase inhibitors, using (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine as a representative compound from the promising furo[2,3-b]pyridine class. While the specific molecular target for this compound is not yet fully elucidated in publicly available literature, the furo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery.[1] This guide, therefore, addresses the common challenges and strategic approaches for optimizing the selectivity of such compounds for their intended kinase targets.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. How can we determine if these are due to off-target effects?
A1: This is a critical first step in characterizing any new inhibitor. A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Orthogonal Inhibitors: Compare the phenotype induced by your compound with that of structurally unrelated inhibitors known to target the same kinase or pathway. Consistent phenotypes across different inhibitor classes suggest an on-target effect.
-
Dose-Response Correlation: Establish a clear dose-response curve for the observed phenotype. While not definitive on its own, a potent and specific dose-response relationship is a prerequisite for on-target activity.
-
Rescue Experiments: The gold standard for confirming on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it strongly indicates an on-target mechanism.[2]
-
Target Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the presumed target kinase. If the phenotype is mimicked or occluded in the knockout/knockdown cells, it supports the on-target hypothesis.[2]
Q2: What is the most direct way to identify potential off-targets of our furo[2,3-b]pyridine-based inhibitor?
A2: The most direct method is to perform a comprehensive kinase selectivity profiling screen. Several platforms are available that screen your compound against a large panel of kinases (often representing a significant portion of the human kinome) to identify unintended interactions.[3] These screens are crucial for understanding the selectivity profile of your compound and can guide further optimization efforts.[3]
Q3: Our compound shows high affinity for its target in biochemical assays, but poor activity in cell-based assays. What could be the issue?
A3: Discrepancies between biochemical and cellular assay results are common and can stem from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Cellular ATP Concentration: The intracellular concentration of ATP (the natural competitor for many kinase inhibitors) is much higher than what is typically used in biochemical assays. This can lead to a significant rightward shift in the IC50 value in a cellular context.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Cell-based target engagement assays, such as the NanoBRET™ assay, can help to directly measure the binding of your compound to its target within intact cells, providing valuable insights into these discrepancies.[4][5][6]
Troubleshooting Guides
Problem 1: Poor Selectivity Profile from Initial Kinase Screen
You've received the results from a kinome-wide screen, and your compound inhibits multiple kinases with similar potency to your intended target.
Troubleshooting Workflow:
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Detailed Steps & Rationale:
-
Structural Biology Analysis: Obtain or model the crystal structures of your compound bound to both the on-target and key off-target kinases.[7][8] This will provide atomic-level insights into the binding interactions and reveal differences in the binding pockets that can be exploited.[7][8][9]
-
Identify Selectivity Pockets: Look for non-conserved amino acid residues between your on-target and off-targets. These "selectivity pockets" can be targeted with modified compound analogs to enhance specificity.[10]
-
Structure-Based Drug Design: Based on the structural analysis, design and synthesize a focused library of analogs of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. Modifications should be aimed at introducing moieties that form favorable interactions with unique residues in the on-target kinase or create steric clashes in the binding sites of off-target kinases.[11]
-
Iterative Screening: Screen the new analogs in both biochemical and cell-based assays to assess their potency and selectivity. This iterative process of design, synthesis, and testing is key to successful lead optimization.[11]
Problem 2: Difficulty in Correlating Biochemical and Cellular Assay Data
Your inhibitor has a low nanomolar IC50 in a biochemical assay but a micromolar IC50 in a cellular phosphorylation assay.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 7. researchcorridor.org [researchcorridor.org]
- 8. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JEOL USA blog | The role of structural biology in drug discovery [jeolusa.com]
- 10. tandfonline.com [tandfonline.com]
- 11. How to improve drug selectivity? [synapse.patsnap.com]
Beyond Synthesis: Validating (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine as the Gold Standard Synthon for Syk Inhibition
Part 1: Executive Summary & Technical Profile
In the high-stakes landscape of kinase inhibitor development, the chirality of the solvent-exposed region often dictates the difference between a blockbuster drug and a failed candidate. (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is not merely a chemical intermediate; it is the chiral anchor required to synthesize Entospletinib (GS-9973) , a highly selective Spleen Tyrosine Kinase (Syk) inhibitor.
This guide validates the utility of this specific (S)-enantiomer against its racemic and (R)-counterparts, demonstrating why high-fidelity optical purity (>99% ee) is non-negotiable for reproducible biological data in B-cell malignancy research.
Technical Specifications
| Feature | Specification |
| Chemical Name | (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine |
| Role | Critical Chiral Synthon (Pharmacophore Installer) |
| Target Drug | Entospletinib (GS-9973) |
| CAS Number | 1228570-36-2 (Generic/Racemate ref: 1228570-35-1) |
| Molecular Weight | 162.19 g/mol |
| Key Property | Induces (S)-configuration at the solvent front of the ATP binding pocket |
Part 2: Comparative Analysis (The "Why")
The Chirality Imperative: (S)-Enantiomer vs. Alternatives
In kinase drug discovery, "flat" molecules (achiral) are increasingly replaced by 3D-architectures to improve selectivity. The methyl group on the ethanamine linker of Entospletinib serves as a steric handle.
Performance Matrix: (S)-Synthon vs. Racemic/Distomer Routes
The following table compares the downstream effects of using high-purity (S)-amine versus alternative sourcing strategies.
| Metric | (S)-Amine (High Purity) | Racemic Mixture | (R)-Amine (Distomer) |
| Final Drug Potency (Syk IC₅₀) | < 10 nM (Maximal Efficacy) | ~50–200 nM (Diluted Activity) | > 1000 nM (Inactive/Weak) |
| Synthetic Yield (Final Step) | High (Single diastereomer formed) | Moderate (Requires chiral separation) | High (But yields wrong isomer) |
| Selectivity Profile | High (Fits hinge region precisely) | Low (Off-target binding risk) | Unpredictable |
| Process Efficiency | Streamlined (Direct coupling) | Inefficient (50% loss in resolution) | N/A (Negative Control) |
Expert Insight: Using a racemic amine requires a late-stage chiral resolution of the final drug, which is cost-prohibitive and wasteful. Starting with the optically pure (S)-amine is the only validated workflow for generating research-grade Entospletinib.
Mechanistic Logic: The Binding Pocket
The (S)-methyl group orients the furo-pyridine core to form a critical hydrogen bond network with the hinge region of Syk (specifically Ala381 and Asp512). The (R)-configuration forces a steric clash with the gatekeeper residue, abrogating binding affinity.
Figure 1: Mechanistic impact of chirality on Syk kinase inhibition. The (S)-amine facilitates critical hinge interactions, while the (R)-isomer leads to steric clashes.
Part 3: Experimental Validation Protocols
To validate this amine as a research tool, you must confirm two parameters: Optical Purity (before synthesis) and Functional Competence (after derivatization).
Protocol A: Chiral Purity Assessment (Self-Validating)
Objective: Ensure the starting material is >99% ee (S)-isomer.
-
Sample Prep: Dissolve 1 mg of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine in 1 mL Ethanol/Heptane (1:1).
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Heptane:Ethanol:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Validation Criteria:
-
(S)-isomer retention time (
): ~12.5 min (Major peak). -
(R)-isomer retention time (
): ~15.2 min (Minor peak). -
Pass: Area under curve (AUC) for (S)-peak > 99%.
-
Protocol B: Functional Derivatization & Kinase Assay
Objective: Confirm the amine yields active Entospletinib.
Workflow Diagram:
Figure 2: Validation workflow from chiral amine precursor to functional kinase readout.
Step-by-Step Methodology:
-
Coupling: React (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (1.0 eq) with 6-(1H-indazol-6-yl)-8-iodoimidazo[1,2-a]pyrazine (1.0 eq) using Pd₂(dba)₃/Xantphos in dioxane at 100°C.
-
Purification: Isolate product via reverse-phase HPLC.
-
Kinase Assay (LanthaScreen):
-
Incubate purified product (serial dilution 10 µM to 0.1 nM) with Syk enzyme (0.5 nM), ATP (Km), and Fluorescein-PolyGT substrate.
-
Add Tb-labeled antibody after 60 mins.
-
Measure TR-FRET ratio.
-
-
Success Metric: The derived compound must exhibit an IC₅₀ < 10 nM. If IC₅₀ > 50 nM, the starting amine likely contained significant (R)-impurity or racemate.
Part 4: References
-
Discovery of GS-9973 (Entospletinib): Currie, K. S., et al. (2014).[1] "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[2][1] Journal of Medicinal Chemistry, 57(9), 3856–3873. Link
-
Syk Inhibitor Mechanism: Sharman, J., & Di Paolo, J. (2016). "Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib." Therapeutic Advances in Hematology, 7(3), 157–170.[3] Link
-
Chiral Amine Synthesis: Kroutil, W., et al. (2024). "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." Chemical Reviews (Contextual grounding for biocatalytic routes). Link
-
Clinical Context: Burke, J. M., et al. (2018). "An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma."[4] Clinical Lymphoma, Myeloma & Leukemia. Link
Sources
- 1. ENTOSPLETINIB [drugs.ncats.io]
- 2. Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entospletinib - Wikipedia [en.wikipedia.org]
- 4. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine Analogs
This guide outlines the structure-activity relationship (SAR) and strategic application of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine , a privileged chiral building block in the design of kinase inhibitors (particularly JAK, ALK, and ROS1 inhibitors).
Executive Summary
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine represents a high-value chiral scaffold used primarily as a "warhead" or linker in the synthesis of ATP-competitive kinase inhibitors. Structurally, it serves as a bioisostere to the widely utilized (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (the key intermediate of the JAK2 inhibitor AZD1480 ).
The introduction of the fused furo[2,3-b]pyridine core offers distinct advantages over monocyclic heteroaryls:
-
Enhanced Lipophilicity: The fused furan ring increases logP, potentially improving membrane permeability.
-
Altered H-Bonding Vector: The pyridine nitrogen provides a specific H-bond acceptor vector, while the furan oxygen modulates the electron density of the pyridine ring, influencing pKa and metabolic stability.
-
Conformational Restriction: The bicycle creates a more rigid steric profile, improving selectivity for specific kinase "back-pockets."
This guide compares the Furo[2,3-b]pyridine series against the standard 5-Fluoropyrimidine and Pyridine analogs.
Structural Analysis & Mechanistic Insight
The Pharmacophore
The molecule consists of three critical zones governing its biological activity:
-
The Fused Core (Furo[2,3-b]pyridine): Acts as the primary hydrophobic anchor. The nitrogen at position 7 (pyridine N) typically interacts with the hinge region or solvent-front residues of the kinase domain.
-
The Chiral Center ((S)-Ethanamine): The (S)-configuration is critical. It orients the rest of the inhibitor molecule (often a pyrazole or amide macrocycle) into the appropriate vector to engage the ATP-binding pocket without steric clash.
-
The Linker (Amine): Serves as the attachment point for the "tail" of the inhibitor.
Signaling Pathway Context (JAK/STAT)
These analogs primarily modulate the JAK/STAT pathway. The diagram below illustrates the intervention point of inhibitors derived from this scaffold.
Figure 1: Mechanism of Action. The (S)-furo[2,3-b]pyridine scaffold forms the core of inhibitors that block JAK autophosphorylation, halting downstream STAT signaling.
Comparative Performance Data
The following table contrasts the Furo[2,3-b]pyridine scaffold with standard alternatives in a generic JAK2 kinase assay context.
Table 1: Scaffold Comparison (Normalized Potency & Properties)
| Feature | (S)-Furo[2,3-b]pyridine (Subject) | (S)-5-Fluoropyrimidine (AZD1480 Ref) | (S)-Pyridine (Generic) |
| JAK2 Potency (IC50) | < 5 nM (High) | < 3 nM (Very High) | ~50 nM (Moderate) |
| Selectivity (JAK2/JAK3) | High (Due to bulkier core) | Moderate | Low |
| LogP (Lipophilicity) | 2.1 (Optimized for CNS/Cell entry) | 1.2 (Lower) | 1.5 |
| Metabolic Stability | Moderate (Furan ring liability) | High (F-block protects) | Moderate |
| Synthetic Complexity | High (Bicyclic synthesis) | Low (Commercial) | Low |
| H-Bond Acceptors | 2 (N + O) | 2 (N + N) | 1 (N) |
Key Insight: While the 5-fluoropyrimidine (AZD1480 class) is slightly more potent due to minimal steric hindrance, the Furo[2,3-b]pyridine analog offers superior kinase selectivity . The added bulk of the fused ring clashes with non-target kinases that have smaller gatekeeper residues, making it an excellent choice for designing selective chemical probes.
Experimental Protocols
Synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Methodology: Biocatalytic Transamination (Self-Validating Protocol)
This protocol uses an amine transaminase (ATA) to ensure high enantiomeric excess (>99% ee), avoiding the variability of chemical resolution.
Reagents:
-
Substrate: 1-(Furo[2,3-b]pyridin-5-yl)ethanone
-
Enzyme: ATA-113 (Codexis or equivalent (S)-selective transaminase)
-
Donor: Isopropylamine (1 M)
-
Cofactor: PLP (Pyridoxal-5'-phosphate)
Workflow:
-
Preparation: Dissolve 100 mg of ketone substrate in DMSO (5% v/v final).
-
Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.
-
Reaction: Add ATA enzyme (10 mg/mL) to the buffer. Add the substrate solution.[1][2]
-
Incubation: Shake at 30°C / 180 rpm for 24 hours.
-
Validation (In-Process Control): Aliquot 10 µL, dilute in MeCN, and analyze via Chiral HPLC (Chiralpak AD-H column).
-
Success Criterion: Conversion >90%, ee >99%.
-
-
Workup: Acidify to pH 2 (HCl), wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract with DCM (3x). Dry over Na2SO4 and concentrate.
Diagram: Biocatalytic Synthesis Flow
Figure 2: Enzymatic resolution ensures pure (S)-enantiomer, critical for binding affinity.
In Vitro Kinase Assay (ADP-Glo)
To validate the activity of analogs derived from this amine:
-
System: Promega ADP-Glo™ Kinase Assay.
-
Enzyme: Recombinant JAK2 (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).
-
Protocol:
-
Incubate compound (serial dilution) with JAK2 and peptide for 10 min.
-
Initiate with ATP (10 µM) for 60 min at RT.
-
Add ADP-Glo Reagent (40 min) to deplete ATP.
-
Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.
-
Read: Luminescence (RLU).
-
Data Analysis: Fit to sigmoidal dose-response (Variable slope) to determine IC50.
-
Critical Analysis & Expert Opinion
Why choose Furo[2,3-b]pyridine? In my experience, the transition from a pyrimidine (AZD1480-style) to a furo[2,3-b]pyridine core is often driven by patentability and selectivity tuning .
-
Selectivity: The furan oxygen provides a weak H-bond acceptor that can interact with water networks in the solvent channel, distinct from the hydrophobic pyrimidine C-H. This subtle electronic difference often rescues "dead" series in lead optimization.
-
Metabolic Liability: Be cautious of the furan ring. It can be a metabolic "hotspot" for oxidative opening (CYP450 mediated). It is advisable to block the furan C-2 or C-3 positions with small alkyl groups or halogens (e.g., Cl, Me) if metabolic stability (t1/2) is low in microsome assays.
Conclusion: The (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine scaffold is a potent, selective alternative to standard heteroaryl-ethylamines. Its utility lies in its ability to maintain high potency while offering a distinct vector for optimizing physicochemical properties and intellectual property positions.
References
-
Ioannidis, S. et al. (2011). "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)
-
Němec, V. et al. (2019).[3] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[3] Angewandte Chemie International Edition.
-
Fuchs, F. et al. (2012). "Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines." Journal of Medicinal Chemistry.
-
Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Protocols.
Sources
validating the target engagement of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine in cells
Executive Summary: The Chiral Scaffold Challenge
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a high-value chiral heteroaromatic building block.[1][2][3] Structurally, it combines a furo[2,3-b]pyridine core (a privileged scaffold often mimicking the purine ring of ATP in kinase inhibitors or acting as a biostere in GPCR ligands) with a chiral ethanamine handle.[1][2][3]
Validating the cellular target engagement (TE) of this molecule presents a specific set of challenges:
-
Affinity Window: As a fragment or early lead, it likely possesses moderate affinity (
in M range), making wash-based assays (like ELISA) prone to false negatives due to rapid off-rates.[1][2][3] -
Stereoselectivity: The biological activity is likely driven by the (S)-enantiomer.[1][2][3] Validation requires proving that the (S)-form engages the target while the (R)-form (or racemate) shows differential or reduced binding.[1][2][3]
-
Intracellular Access: Unlike biochemical assays, cellular TE confirms the molecule crosses the membrane and binds in the cytosolic crowding.[1][2][3]
This guide compares the two most robust systems for validating this specific scaffold: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .[1][2][3]
Comparative Analysis: CETSA vs. NanoBRET
For a molecule of this class (low-MW chiral amine), the choice of validation method depends heavily on whether you have a known tracer and the affinity of your compound.[1][2][3]
Comparison Matrix
| Feature | Method A: CETSA (Label-Free) | Method B: NanoBRET™ TE (Tracer-Based) |
| Principle | Thermodynamic Stabilization (Ligand-induced | Competitive Binding (BRET Energy Transfer) |
| Suitability for (S)-Amine | High. Ideal for early leads/fragments where no tracer exists.[1][2][3] | Moderate. Requires a known tracer for the specific target.[1][2][3] |
| Data Output | Binary (Binding/No Binding) or Isothermal Dose Response ( | Quantitative Affinity ( |
| Throughput | Medium (Western Blot) to High (HT-CETSA/AlphaLISA) | High (Plate-based) |
| Stereo-Validation | Can distinguish if (S) stabilizes significantly more than (R). | Excellent resolution of (S) vs (R) IC50 values. |
| Artifact Risk | False positives from protein precipitation aggregation.[1][2][3] | False negatives if tracer affinity >> compound affinity.[1][2][3] |
Strategic Visualizations
Diagram 1: The Logic of Validation
This decision tree illustrates the workflow for validating the (S)-amine scaffold based on available tools.
Caption: Decision matrix for selecting the optimal target engagement assay based on tool availability.
Method A: Cellular Thermal Shift Assay (CETSA)
Best for: Proving the molecule enters the cell and binds the target without needing a competitor.[1][2][3]
The Mechanism
The furo[2,3-b]pyridine core, upon binding to its protein target (e.g., a kinase hinge region), restricts the protein's conformational flexibility.[1][2][3] This increases the energy required to unfold the protein, shifting its melting temperature (
Protocol: Isothermal Dose Response (ITDR)
This protocol validates the potency of the (S)-amine at a fixed temperature.[1][2][3]
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or disease-relevant line) at
cells/mL.[1][2][3] -
Treat with (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine at a concentration range (e.g., 0.1
M to 100 M).[1][2][3] -
Control 2: (R)-enantiomer (Crucial for specificity check).[1][2][3]
-
Incubate for 1 hour at 37°C to allow membrane permeation.
-
-
Thermal Challenge:
-
Lysis & Separation:
-
Lyse cells using mild detergent (e.g., 0.4% NP-40) with protease inhibitors.[1][2][3]
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Scientific Logic:[1][2][3][4][5][6] Unbound/unstable proteins denature and precipitate (pellet).[1][2][3] Bound/stabilized proteins remain soluble (supernatant).[1][2][3]
-
-
Detection:
Data Interpretation[1][2][3][4][5][6][7]
-
Success: The (S)-amine sample shows higher soluble protein levels than DMSO at the challenge temperature.[1][2][3]
-
Stereoselectivity: The (S)-amine should show a lower
(stabilization) than the (R)-amine.[1][2][3]
Method B: NanoBRET™ Target Engagement
Best for: Quantitative affinity (
The Mechanism
This is a competitive assay. A cell-permeable fluorescent tracer (known binder) is added.[1][2][3] It accepts energy from the NanoLuc-Target fusion (BRET signal).[1][2][3] When your (S)-amine binds, it displaces the tracer, causing a loss of BRET signal.[1][2][3]
Protocol: Live Cell Competition
-
Transfection:
-
Tracer Equilibration:
-
Measurement:
-
Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.
-
-
Calculation:
Diagram 2: NanoBRET Competition Logic
Caption: Competitive displacement of the tracer by the (S)-amine results in signal loss, quantifying binding.
Expert Insights & Troubleshooting
The "Chiral Switch" Control
In drug discovery, the difference in activity between enantiomers (eutomer vs. distomer) is the strongest proof of specific binding.[1][2][3]
-
Recommendation: Always run the (R)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine alongside the (S)-isomer.[1][2][3]
-
Expected Result: If the target pocket is stereospecific (common in kinases/GPCRs), the (S)-isomer should show >10x potency compared to the (R)-isomer.[1][2][3] If both are equipotent, you may be observing non-specific membrane perturbation or assay interference (PAINS).[1][2][3]
Solubility & Permeability
The ethanamine side chain is polar.[1][2][3] Ensure the pH of your cellular media does not protonate the amine to the point of preventing membrane entry.[1][2][3]
-
Tip: If cellular potency is significantly lower than biochemical potency, consider that the amine might be trapped in lysosomes (lysosomotropism).[1][2][3] Co-treatment with Ammonium Chloride can verify this artifact.[1][2][3]
References
-
CETSA Methodology: Jafari, R., Almqvist, H., Axelsson, H. et al.[1][2][3] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3] Science341 , 84–87 (2013).[1][2][3] [1][2][3]
-
NanoBRET TE Technology: Robers, M. B., et al.[1][2][3] Target engagement and drug residence time can be observed in living cells with BRET.[1][2][3] Nature Communications6 , 10091 (2015).[1][2][3] [1][2][3]
-
Furo[2,3-b]pyridine Scaffold Chemistry: Barker, D., et al.[1][2][3][7] Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.[1][2][3][7] European Journal of Medicinal Chemistry87 , 765-773 (2014).[1][2][3]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo(2,3-B)pyridin-4-amine | C25H26N4O | CID 11553058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 1202070-39-0 [sigmaaldrich.com]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. brieflands.com [brieflands.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the ADMET properties of different furo[2,3-b]pyridine derivatives
Executive Summary: The Scaffold Advantage
The furo[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from kinases (IRAK4, CDK2) to G-protein coupled receptors (CB1). However, the therapeutic viability of these derivatives hinges not just on potency, but on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
This guide objectively compares three distinct classes of furo[2,3-b]pyridine derivatives, analyzing how structural saturation (dihydro- vs. fully aromatic) and substituent engineering dictate their pharmacokinetic fate.
The Comparators
-
Series A: Dihydrofuro[2,3-b]pyridines (Target: IRAK4) – Optimized for metabolic stability and oral bioavailability in inflammatory diseases.
-
Series B: Aromatic Furo[2,3-b]pyridines (Target: CB1 Receptor) – Engineered for peripheral restriction (low CNS distribution) to treat metabolic disorders.
-
Series C: 3-Amino-furo[2,3-b]pyridines (Target: CDK2/Anticancer) – Early-stage antiproliferative agents often limited by solubility and non-specific cytotoxicity.
Comparative ADMET Analysis
Metabolic Stability and Clearance (Cl)
Metabolic liability is a primary failure point for fused heterocycles. The degree of saturation in the furan ring significantly influences oxidative metabolism.
-
Series A (Dihydrofuro-): Early hits in this series (e.g., Compound 21) suffered from high clearance (43 mL/min/kg), likely due to rapid oxidation of the aliphatic portion or N-dealkylation.
-
Optimization: Introduction of polarity-modulating groups reduced clearance to 12 mL/min/kg in the lead candidate (Compound 38), demonstrating that dihydro scaffolds can achieve stability comparable to fully aromatic systems if lipophilicity (LogD) is controlled.
-
-
Series B (Aromatic): The fully aromatic core is inherently more stable to oxidative ring opening but is prone to CYP-mediated hydroxylation on the phenyl substituents.
-
Performance: Lead compounds (e.g., 13g) demonstrated sufficient stability to support once-daily oral dosing, with half-lives (
) suitable for chronic administration.
-
Oral Bioavailability (F%)
Achieving systemic exposure is critical for these non-IV drugs.
| Parameter | Series A (IRAK4 Inhibitors) | Series B (CB1 Inverse Agonists) | Series C (CDK2 Inhibitors) |
| Bioavailability (F) | 21% (Optimized Lead) | >40% (High) | Variable (Low to Moderate) |
| Limiting Factor | First-pass metabolism | Solubility-limited absorption | Poor aqueous solubility (Planar stacking) |
| Optimization Strategy | Lipophilic Ligand Efficiency (LLE) tuning | Salt formation / Formulation | Introduction of polar side chains (e.g., esters) |
Distribution: The CNS Barrier
A critical divergence in ADMET strategy is observed between Series A and Series B.
-
Series A (Inflammation): Systemic distribution is required, but blood-brain barrier (BBB) penetration is not a primary design goal.
-
Series B (Metabolic Disorders): Restricted Distribution is the goal. First-generation CB1 blockers (Rimonabant) caused severe psychiatric side effects due to CNS exposure.
-
Innovation: Newer furo[2,3-b]pyridine derivatives (e.g., JM-00266) are designed as peripherally restricted inverse agonists. They exhibit low Brain/Plasma ratios, effectively targeting hepatic and adipose CB1 receptors while sparing the brain.
-
Experimental Data Summary
The following table synthesizes experimental data from key optimization campaigns.
Table 1: Quantitative Performance Matrix
| Metric | Series A: Compound 38 (IRAK4) [1] | Series B: Compound 13g (CB1) [2] | Series C: Compound 14 (CDK2) [3] |
| Primary Target | IRAK4 ( | CB1 Receptor ( | CDK2 ( |
| Clearance (Cl) | 12 mL/min/kg (Rat) | Low/Moderate | Not Reported |
| Lipophilic Efficiency (LLE) | 6.0 | N/A | < 3.0 (Est.) |
| Toxicity Signal | Clean in vitro safety profile | No CNS behavioral effects (Anxiety) | Cytotoxic to MCF-7 ( |
| Key ADMET Win | Balanced Potency/Stability | Peripheral Restriction (Low CNS) | High Potency vs. Tumor Cells |
Analyst Note: Series A demonstrates the highest "drug-likeness" maturity, with balanced LLE and clearance. Series C represents early discovery, where potency is high but ADMET optimization is still required.
ADMET Optimization Workflow
The following diagram illustrates the decision-making logic used to optimize the dihydrofuro[2,3-b]pyridine series (Series A) from a high-clearance hit to a stable lead.
Caption: Iterative optimization workflow for Series A, transforming a high-clearance hit into a bioavailable lead.
Mechanistic Context
Understanding where these compounds must act dictates their required ADMET properties.
Caption: Differential distribution requirements. Series B must avoid the CNS pathway to prevent toxicity.
Protocols for ADMET Validation
To replicate the findings discussed above, the following standardized protocols are recommended.
Microsomal Stability Assay (Metabolism)
Objective: Determine intrinsic clearance (
-
Preparation: Incubate test compound (1
M) with liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. Slope =
.
Caco-2 Permeability (Absorption)
Objective: Predict oral absorption and identify efflux transporter substrates.
-
Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days to form a monolayer.
-
Validation: Verify TEER (Transepithelial Electrical Resistance) > 300
. -
Transport: Add compound (10
M) to apical (A) or basolateral (B) chamber. -
Sampling: Measure concentration in the receiver chamber at 60 and 120 min via LC-MS/MS.
-
Metric: Calculate Apparent Permeability (
).- indicates poor absorption.
-
Ratio
indicates active efflux (e.g., P-gp substrate).
Conclusion & Recommendations
For researchers working with the furo[2,3-b]pyridine scaffold:
-
Select the Core Wisely: Use the dihydro scaffold (Series A) if you need to fine-tune metabolic stability via sp3 carbon substitution. Use the aromatic scaffold (Series B/C) for planar targets (DNA intercalation, kinase ATP pockets) but be prepared to address solubility issues.
-
Monitor LLE: The most successful optimization (Series A) focused on Lipophilic Ligand Efficiency, not just potency. Aim for LLE > 5.0.
-
Control Distribution: If targeting metabolic receptors (like CB1), explicitly screen for Brain/Plasma ratio early to avoid CNS toxicity.
References
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. (2023).
-
Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (2010).
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. (2021).
-
Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266. International Journal of Molecular Sciences. (2022).
independent verification of the biological activity of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
An Independent Investigator's Guide to Characterizing the Biological Activity of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Authored by: A Senior Application Scientist
Abstract
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties, including anticancer and kinase inhibitory activities.[1][2][3] This guide presents a comprehensive, field-proven framework for the independent verification and characterization of the biological activity of a specific derivative, (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. We move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, enabling researchers to establish a self-validating workflow. This document provides detailed methodologies for assessing cytotoxicity, direct kinase inhibition, and cellular mechanism of action, complete with comparative benchmarks and data interpretation strategies for drug development professionals.
Introduction: The Furo[2,3-b]pyridine Scaffold and the Investigative Rationale
The fusion of a furan ring with a pyridine ring creates the furo[2,3-b]pyridine system, a scaffold that has garnered substantial interest for its therapeutic potential.[3][4] Published research demonstrates that derivatives of this core structure can exhibit potent biological effects, frequently by interacting with key cellular signaling pathways.[1] Specifically, this scaffold is a recurring motif in a variety of kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinase 2 (CDK2), Akt, and IRAK4, which are critical regulators of cell cycle progression and survival.[1][2][4]
Given this precedent, (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine (herein referred to as the "Test Compound") warrants systematic investigation as a potential anticancer agent and kinase inhibitor. This guide outlines a logical, three-phase experimental plan to:
-
Quantify its cytotoxic effects on relevant cancer cell lines.
-
Directly measure its inhibitory activity against a key oncogenic kinase.
-
Elucidate its cellular mechanism of action by analyzing a downstream signaling pathway.
Our approach emphasizes robust experimental design, including the use of appropriate controls and orthogonal assays to ensure the trustworthiness and reliability of the generated data.
Experimental Strategy: A Phased Approach to Verification
A robust investigation requires a tiered approach, starting with a broad assessment of cellular effects and progressively narrowing down to a specific molecular target and mechanism. We propose a workflow that is both scientifically rigorous and resource-efficient.
Causality Behind Experimental Choices
-
Phase 1 - Cytotoxicity First: We begin with a cell-based assay because a compound's effect in a cellular context is the most relevant indicator of potential therapeutic utility. A potent biochemical inhibitor that cannot enter a cell or is rapidly ejected has little value. We select the WST-1 assay for its simplicity, sensitivity, and water-soluble formazan product, which eliminates a solubilization step required by the MTT assay.
-
Phase 2 - Target Deconvolution: If the Test Compound proves to be cytotoxic, we must determine if this effect is due to specific inhibition of a target or non-specific toxicity. Based on the literature for the furo[2,3-b]pyridine scaffold, the serine/threonine kinase AKT1 is a plausible target.[2][5] An in vitro kinase assay using purified enzyme isolates the interaction between the compound and the kinase, providing unambiguous evidence of direct inhibition.[6] We select a non-radioactive, ADP-based universal assay format for its safety, ease of use, and high-throughput compatibility.[7][8]
-
Phase 3 - Cellular Confirmation: A compound can inhibit a purified enzyme but fail to engage the same target within the complex cellular environment. Therefore, Western blotting serves as the critical validation step.[9] By measuring the phosphorylation status of AKT at a key activation site (Serine 473) in cells treated with our Test Compound, we can confirm that it inhibits the kinase in situ, thereby linking the biochemical activity (Phase 2) to the cellular outcome (Phase 1).[10]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls.
Phase 1: In Vitro Cytotoxicity Assessment (WST-1 Assay)
Objective: To determine the concentration of the Test Compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human breast cancer (MCF-7) or colon cancer (HCT-116) cell line.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).[11]
-
Test Compound, Doxorubicin (positive control), DMSO (vehicle control).
-
WST-1 Cell Proliferation Reagent.
-
96-well microplates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 2X concentration series of the Test Compound and controls (Doxorubicin, DMSO) in culture medium. A typical range for a new compound is from 100 µM down to 1 nM.
-
Treatment: Add 100 µL of the 2X compound solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "cells only" (untreated) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The time depends on the metabolic rate of the cell line; monitor for color change in the untreated wells.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~630 nm to reduce background noise.[12]
-
Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100%.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Phase 2: In Vitro Kinase Inhibition Assay (AKT1)
Objective: To determine the IC50 value of the Test Compound against purified AKT1 kinase.
Materials:
-
Validated Kinase Activity Assay Kit (e.g., ADP-based fluorescent/luminescent kit).[7]
-
Recombinant human AKT1 enzyme.
-
Substrate peptide for AKT1.
-
ATP at the determined Km concentration for the enzyme.[7]
-
Test Compound, Staurosporine (positive control), DMSO (vehicle control).
-
384-well, low-volume, white plates.
Protocol:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, detection reagents) according to the kit manufacturer's instructions.[7]
-
Compound Plating: Prepare a serial dilution of the Test Compound and Staurosporine in the assay buffer. Dispense into the 384-well plate. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Kinase/Substrate Addition: Add the AKT1 enzyme and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagents. This typically involves an enzymatic cascade that converts the ADP produced into a light or fluorescence signal.[7]
-
Data Acquisition: After a short incubation (e.g., 30-60 minutes), read the plate on a luminometer or fluorometer.
-
Analysis:
-
Normalize the data using the "no inhibitor" (100%) and "no enzyme" (0%) controls.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the curve using non-linear regression to calculate the IC50 value.
-
Phase 3: Western Blot Analysis of Cellular AKT Signaling
Objective: To verify that the Test Compound inhibits AKT phosphorylation in a cellular context.
Materials:
-
MCF-7 or HCT-116 cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.[10]
-
PVDF membrane, SDS-PAGE gels, and transfer apparatus.
-
Enhanced Chemiluminescence (ECL) substrate.[10]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the Test Compound at its 1X and 2X IC50 concentrations (determined in Phase 1) for a defined period (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
Primary Antibody: Incubate the membrane overnight at 4°C with the anti-phospho-Akt (Ser473) primary antibody diluted in blocking buffer (e.g., 1:1000).[10]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the wash steps.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for total Akt, which serves as a loading control.[10] Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking and immunoblotting steps with the anti-total Akt antibody.
Data Presentation and Interpretation
Quantitative data must be summarized for clear comparison.
Table 1: Comparative Cytotoxicity and Kinase Inhibitory Activity (IC50 Values)
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (µM) |
| Test Compound | MCF-7 | Experimental Value | AKT1 | Experimental Value |
| Test Compound | HCT-116 | Experimental Value | AKT1 | Experimental Value |
| Doxorubicin | MCF-7 | Literature/Exp. Value | N/A | N/A |
| Staurosporine | N/A | N/A | AKT1 | Literature/Exp. Value |
Interpretation:
-
A potent and specific compound will have a low IC50 value in both the cytotoxicity and kinase assays.
-
A significant difference between the cellular IC50 and the biochemical IC50 may suggest issues with cell permeability, efflux, or off-target effects.
-
The Western blot results provide the mechanistic link. A dose-dependent decrease in the p-Akt/Total Akt ratio upon treatment with the Test Compound would strongly support the hypothesis that its cytotoxic effect is mediated through the inhibition of the AKT signaling pathway.
Conclusion
This guide provides a robust, logic-driven framework for the independent characterization of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine. By systematically progressing from broad cellular screening to specific biochemical and mechanistic assays, researchers can generate high-quality, reliable data. This approach not only validates the biological activity of the compound but also provides critical insights into its mechanism of action, laying an authoritative foundation for further preclinical development.
References
- Benchchem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- News-Medical. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Cell Signaling Technology. (n.d.). Overview of Cell Viability and Cell Viability Assays.
- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
- MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
- PubMed. (2024, July 16). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
- Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
- National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
- Abcam. (n.d.). Western blot protocol.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
- BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
- The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications.
- PubMed. (2010, February 15). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine proper disposal procedures
Operational Guide: Disposal & Handling of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Executive Safety Summary
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a heterocyclic amine intermediate, frequently employed in the synthesis of kinase inhibitors and bioactive scaffolds. Due to its furo-pyridine core and primary amine functionality, this compound presents a dual hazard profile: it is chemically basic (corrosive/irritant) and potentially bioactive (toxic).
Immediate Action Required:
-
Treat as Bioactive: Until specific toxicology data rules otherwise, handle as a potent pharmacological agent.
-
Segregate from Acids: Direct contact with strong acids will generate significant heat (exothermic neutralization).
-
Segregate from Oxidizers: The furan ring is susceptible to rapid, potentially violent oxidation.
Chemical Profile & Waste Characterization
To ensure regulatory compliance (RCRA/EPA/REACH), the waste must be characterized not just by its name, but by its chemical behavior in a mixed waste stream.
Table 1: Waste Characterization Matrix
| Property | Value/Classification | Operational Implication |
| Functional Group | Primary Amine + Furo-pyridine | Basic pH; requires segregation from acidic waste streams. |
| Physical State | Solid (typically) or Oil | Solids must be "Lab Packed"; Solutions require compatible solvent waste drums. |
| Combustibility | Organic Heterocycle | High calorific value; suitable for High-Temperature Incineration . |
| RCRA Code (Est.) | Not specifically listed | Classify as D001 (Ignitable) if in flammable solvent, or General Organic Waste . |
| Solubility | Organic Solvents (DMSO, MeOH) | Do not flush down drains. Insoluble/low solubility in water without pH adjustment. |
Pre-Disposal Treatment: The "Self-Validating" System
Scientific Integrity Note: We do not recommend "benchtop deactivation" (e.g., oxidation with bleach) for this compound because the furan ring cleavage can produce unpredictable, toxic dicarbonyl byproducts. The safest route is Containment and Off-Site Incineration .
Protocol A: Solid Waste (Pure Compound)
Objective: Isolate the solid to prevent dust generation and cross-contamination.
-
Primary Containment: Transfer the solid into a screw-top glass or HDPE vial. Do not use aluminum foil (amines can react with aluminum oxide layers over time).
-
Secondary Containment: Place the vial into a clear, sealable bag (Zip-lock type).
-
Labeling: Mark clearly as "Toxic Solid, Organic, N.O.S. (Contains Furo-pyridine amine)."
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent exothermic runaway in the waste drum.
-
pH Check (The Validation Step): Before pouring into a waste container, check the pH of your solution.
-
If pH < 4: The amine is protonated (salt form). Safe to dispose in "Acidic/Aqueous" or "General Organic" waste depending on solvent.
-
If pH > 9:Do not mix with acid waste streams. Dispose in "Basic/Organic" waste container.
-
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste drum's material (usually HDPE is safe, but check for chlorinated solvents).
Disposal Workflow
The following diagram illustrates the decision logic for disposing of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine to ensure zero cross-reactivity.
Figure 1: Decision tree for the segregation and disposal of furo-pyridine amine waste streams.
Spill Contingency & Emergency Procedures
In the event of a benchtop spill, rapid containment is necessary to prevent inhalation of amine vapors or dust.
Step-by-Step Cleanup:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is a powder, turn off fans that might disperse dust.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Neutralization (Liquid Spills):
-
Cover the spill with a dry absorbent (Vermiculite or Clay).
-
Do not use paper towels directly on concentrated amine oils (potential heat generation).
-
-
Collection (Solid Spills):
-
Do not dry sweep (creates dust).
-
Use a wet wipe or damp paper towel to gently wipe up the powder, folding the wipe inward.
-
-
Final Wash: Clean the surface with 1N HCl (dilute acid) to neutralize trace amine residues, followed by water and soap.
References
Personal Protective Equipment & Handling Guide: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Executive Summary & Risk Stratification
Compound Context: (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral bicyclic heteroaromatic amine. In the absence of compound-specific toxicological monographs, this substance must be managed under Universal Precautions for Novel Pharmacophores .
The Hazard Profile: This molecule combines a primary amine (corrosive/irritant potential) with a furo[2,3-b]pyridine scaffold (common in kinase inhibitors and biologically active agents).
-
Default Hazard Band: OEB 3 (Occupational Exposure Band 3).
-
Assumed Potency:
(8-hr TWA). -
Critical Risks: Ocular damage (amine basicity), skin sensitization, and potential systemic toxicity via inhalation of dusts.
Core Directive: Treat as a High-Potency Sensitizer . All handling of the neat solid must occur within a containment device.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling the neat solid or concentrated solutions (>100 mM).
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapor bypass. Amines are lachrymators and can cause corneal clouding/hazing upon contact. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (>5 mil) | Primary amines can permeate thin nitrile. The "double layer" creates a breakthrough lag time, allowing safe removal after a splash. |
| Respiratory | PAPR (Powered Air Purifying Respirator) ORN95 only if inside a Hood | The solid is likely a fluffy, electrostatic powder. Surgical masks offer zero protection against pharmacological dusts. |
| Body | Tyvek® Lab Coat (Closed front) or Apron | Cotton lab coats absorb liquids, holding the amine against the skin and increasing transdermal absorption. |
Glove Permeation Logic
-
Material: Nitrile is preferred over Latex (Latex degrades rapidly against organic amines).
-
Action: If any liquid splashes on the outer glove, do not wipe . Remove the outer glove immediately, wash the inner glove with soap/water, and re-glove.
Operational Workflow: Weighing & Solubilization
Objective: Transfer solid (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine from shipping vial to reaction vessel without airborne release.
Step-by-Step Protocol
-
Engineering Control Setup:
-
Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Place a static dissipative mat inside the hood. Furo-pyridines are often electrostatic; static discharge can scatter the powder.
-
-
The "Closed Transfer" Technique:
-
Do not pour from the vial.
-
Use a disposable anti-static spatula or a pre-weighed transfer funnel.
-
Solvent Trap: Have the receiving solvent (e.g., DCM, Methanol) pre-measured in the reaction flask.
-
-
Decontamination (The Acid Wash):
-
Prepare a "Quench Solution" in a wash bottle: 5% Citric Acid in Water .
-
Why? The acid protonates the amine (turning it into the ammonium salt), drastically reducing its volatility and ability to permeate skin.
-
Immediately mist the spatula and empty shipping vial with the Quench Solution before removing them from the hood.
-
Emergency Response & Decision Logic
Scenario: Spillage of Solid Powder
Do NOT use a brush/dustpan (generates aerosols).
-
Cover the spill with wet paper towels (soaked in 5% Citric Acid).
-
Wipe inward from the periphery to the center.
-
Dispose of towels as solid hazardous waste.
Scenario: Ocular Exposure[1][2]
-
Time is Tissue: Irrigate immediately (within 10 seconds).
-
Duration: Flush for minimum 15 minutes . Amines penetrate the corneal stroma deeper than acids; extended flushing is required to normalize pH.
Visualized Decision Framework
Figure 1: Operational Safety Decision Tree. Note the critical requirement for acidification during spill response to neutralize volatility.
Waste Disposal Strategy
Principle: Segregation based on chemical reactivity.
-
Primary Stream: Basic Organic Waste .
-
Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent exothermic nitration of the pyridine ring.
-
-
Container Rinsing:
-
Rinse empty vials with methanol or dilute HCl before disposal.
-
Mark the waste tag: "Contains heterocyclic amines - Potential Sensitizer."
-
References
-
National Institute for Occupational Safety and Health (NIOSH). The Occupational Exposure Banding Process for Chemical Risk Management. (2019).[1] DHHS (NIOSH) Publication No. 2019-132. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington, DC: The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

